5-Carboxypyridine-3-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-boronopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDATYTUCBKUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393635 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-03-0 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Carboxypyridine-3-boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxypyridine-3-boronic acid, also known as 5-borononicotinic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a carboxylic acid and a boronic acid functional group on a pyridine ring, making it a versatile building block for the creation of complex molecular architectures. The presence of the pyridine nitrogen, carboxylic acid, and boronic acid moieties imparts unique electronic and binding properties, positioning it as a valuable component in the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, reactivity, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BNO₄ | [1] |
| Molecular Weight | 166.93 g/mol | [1] |
| CAS Number | 913836-03-0 | [1] |
| Appearance | Solid | |
| Melting Point | 226-230 °C | [1] |
| Boiling Point | 486.3 °C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
| Solubility | No experimental data available. Boronic acids generally exhibit low solubility in water, which can be enhanced by the addition of sugars. Their solubility in organic solvents varies, with higher solubility often observed in ethers and ketones and lower solubility in hydrocarbons. | [2][3] |
| pKa | No experimental data available. Arylboronic acids typically have pKa values in the range of 4-10. The presence of both a carboxylic acid and the pyridine nitrogen will result in multiple ionization states. | [4] |
| logP (predicted) | A predicted XlogP value is available, though the specific value is not consistently reported across all sources. The partition coefficient is a critical parameter for predicting drug-likeness. | [5] |
| InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | [1] |
| SMILES | B(C1=CC(=CN=C1)C(=O)O)(O)O | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful application of this compound. Below are detailed methodologies for key experiments.
Solubility Determination (Dynamic Method)
The dynamic or synthetic method is a common technique for determining the solubility of boronic acids in various solvents.
Principle: This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to determine the temperature at which complete dissolution occurs for a given composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature probe
-
Light source and a photodetector or a turbidity sensor
-
Programmable thermostat
Procedure:
-
A precise amount of this compound and the selected solvent are weighed and placed into the jacketed glass vessel.
-
The mixture is stirred continuously while the temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).
-
The turbidity of the solution is monitored. The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature.
-
This process is repeated with different compositions of the solute and solvent to construct a solubility curve.
References
5-Carboxypyridine-3-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 913836-03-0
This technical guide provides an in-depth overview of 5-Carboxypyridine-3-boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, applications in the synthesis of bioactive molecules, particularly as a precursor to IRAK4 inhibitors, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Physicochemical Properties
This compound, also known as 5-borononicotinic acid, is a trifunctional molecule featuring a pyridine ring, a carboxylic acid group, and a boronic acid moiety. These functional groups impart unique reactivity and make it a valuable reagent in organic synthesis.[1][2] Its key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 913836-03-0 |
| Molecular Formula | C₆H₆BNO₄ |
| Molecular Weight | 166.93 g/mol [2] |
| IUPAC Name | 5-boronopyridine-3-carboxylic acid |
| Synonyms | 5-Borononicotinic acid, 5-Carboxy-3-pyridinylboronic acid |
| InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) |
| SMILES | O=C(O)c1cc(B(O)O)cnc1 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 226-230 °C[2] |
| Boiling Point | 486.3 °C at 760 mmHg[2] |
| Density | 1.5 g/cm³[2] |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors
This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[1][5]
The general strategy for synthesizing IRAK4 inhibitors involves the Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a suitable aryl or heteroaryl halide to form a biaryl scaffold. This core structure is a common feature in many kinase inhibitors.
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from established methods for similar heteroaryl boronic acids.
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a 5-aryl or 5-heteroaryl nicotinic acid derivative via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl or 5-heteroaryl nicotinic acid derivative.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
References
A Technical Guide to the Solubility of 5-Carboxypyridine-3-boronic Acid and Related Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxypyridine-3-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from structurally analogous compounds—including phenylboronic acids and pyridine carboxylic acids—to predict solubility behavior and offer practical guidance for laboratory applications. The guide details established experimental protocols for solubility determination and outlines strategies to enhance the solubilization of this and similar molecules.
Introduction: Understanding the Solubility of Arylboronic Acids
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, notably as a building block in Suzuki-Miyaura cross-coupling reactions. Its solubility is a critical parameter influencing reaction kinetics, yield, purification, and formulation. The molecule's structure, featuring a polar pyridine ring, a hydrogen-bonding carboxylic acid group, and a Lewis acidic boronic acid moiety, results in complex solubility behavior that is highly dependent on the solvent system.
Generally, boronic acids are mild Lewis acids that are stable and easy to handle.[1] However, their solubility can be challenging to predict and measure. One complication is the tendency of boronic acids to undergo dehydration to form cyclic trimers known as boroxines, which exhibit different solubility profiles from the parent acid.[2][3] This equilibrium between the acid and its anhydride can be influenced by the solvent and may lead to difficulties in obtaining reproducible solubility data.[3]
Factors Influencing Solubility
The solubility of this compound is governed by several interconnected factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant.[4] The polar nature of the pyridine and carboxylic acid groups suggests higher solubility in polar solvents. Phenylboronic acid, a simpler analog, is soluble in most polar organic solvents but poorly soluble in nonpolar ones like hexanes.[1]
-
Hydrogen Bonding: The carboxylic acid and boronic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective.
-
pH (in Protic or Aqueous Systems): The presence of both a carboxylic acid group (pKa ≈ 4.2 for the 3-carboxy analog) and a boronic acid group (pKa ≈ 9) makes pH a critical factor.[5] In basic conditions, the deprotonation of the carboxylic acid to form a carboxylate salt can dramatically increase aqueous solubility.[5]
-
Temperature: For most solid solutes, solubility increases with temperature. This principle can be leveraged to dissolve the compound, although care must be taken to avoid degradation.[5]
-
Substituent Effects: The nature and position of substituents on the aromatic ring significantly impact solubility.[2] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the overall polarity and crystal lattice energy of the molecule.
Solubility Data for Structurally Analogous Compounds
While specific data for this compound is scarce, the solubility of related compounds provides a valuable benchmark. The following table summarizes available quantitative and qualitative data for key analogs.
| Compound | Solvent | Temperature | Solubility | Reference |
| Phenylboronic Acid | Diethyl Ether, Ethanol | N/A | Soluble | [1] |
| Chloroform | N/A | Moderately Soluble | [6] | |
| Acetone, 3-Pentanone | N/A | High Solubility | [6] | |
| Hexanes, Carbon Tetrachloride | N/A | Poorly Soluble | [1] | |
| Methylcyclohexane | N/A | Very Low Solubility | [6] | |
| 3-Carboxyphenylboronic Acid | Water | N/A | 2.5 g/100 mL | [7] |
| DMSO | N/A | Slightly Soluble, 175 mg/mL (ultrasonic) | [8] | |
| Methanol, Water | N/A | Slightly Soluble | [7] | |
| Nicotinic Acid (Pyridine-3-carboxylic acid) | DMSO | 298.2 K | ~0.6 (mole fraction) | [9] |
| Ethanol | 298.2 K | ~0.04 (mole fraction) | [9] | |
| Water | Room Temp. | Highly Soluble (~1 g in 1.5 mL) | [10] | |
| Acetone | 298.2 K | ~0.005 (mole fraction) | [9] | |
| Diethyl Ether | 298.2 K | ~0.002 (mole fraction) | [9] | |
| Acetonitrile | 298.2 K | ~0.001 (mole fraction) | [9] | |
| Dimethyl Formamide | N/A | Soluble (~1 mg/mL) | [11] |
Note: "N/A" indicates that the specific temperature was not provided in the source material.
The data suggests that polar aprotic solvents like DMSO and polar protic solvents like ethanol are good starting points for solubilizing this compound. The high solubility of nicotinic acid in water also suggests that aqueous-organic co-solvent systems may be effective.
Experimental Protocol: Dynamic Method for Solubility Determination
A common and reliable technique for determining the solubility of arylboronic acids is the dynamic or "synthetic" method. This approach involves heating a suspension of the solute in a solvent until complete dissolution is observed and then cooling it to observe the onset of crystallization.
Methodology:
-
Sample Preparation: A precise mass of the solute (e.g., this compound) is weighed and placed into a jacketed glass vessel equipped with a magnetic stirrer, a temperature probe, and a light source/detector (luminance probe). A known mass of the desired organic solvent is then added.
-
Heating Cycle: The suspension is stirred vigorously while the temperature of the vessel is slowly increased via a circulating fluid bath. The heating rate is typically controlled at 0.1-0.2 K/min near the dissolution point to ensure accuracy.
-
Equilibrium Point Determination: The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific concentration. This point can be determined visually or, more accurately, by monitoring the light transmittance through the solution with a luminance probe; a sharp increase in light intensity marks the complete dissolution.[3][6]
-
Cooling Cycle (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which turbidity first reappears (onset of crystallization) is recorded. The average of the dissolution and crystallization temperatures is often taken as the final equilibrium point.
-
Data Collection: The procedure is repeated with different solute-to-solvent mass ratios to generate a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
Caption: Workflow for the Dynamic Solubility Determination Method.
Practical Strategies for Solubilization
For researchers encountering poor solubility with this compound, the following strategies can be employed:
-
Co-Solvent Systems: Use a mixture of solvents. For reactions in less polar organic solvents like dioxane or toluene (common in Suzuki couplings), adding a small amount of a polar co-solvent such as DMSO, DMF, ethanol, or water can significantly improve solubility.[5]
-
pH Adjustment: When using protic or aqueous co-solvents, the solubility can be greatly enhanced by adding a base (e.g., sodium hydroxide, potassium carbonate).[5] This deprotonates the carboxylic acid, forming a much more polar and soluble carboxylate salt. A pH 1.5-2 units above the pKa of the carboxylic acid is a good target.[5]
-
Esterification: For applications requiring solubility in nonpolar organic solvents, converting the highly polar carboxylic acid group to a less polar ester can be an effective strategy.[5] This derivatization fundamentally changes the molecule's polarity profile.
Conclusion
While direct, quantitative solubility data for this compound in a wide range of organic solvents remains to be systematically published, a strong predictive framework can be built from the behavior of analogous compounds. Its solubility is expected to be highest in polar organic solvents, particularly those capable of hydrogen bonding, such as DMSO, DMF, and alcohols. The compound's amphoteric nature makes pH and the use of co-solvents powerful tools for modulating its solubility in laboratory settings. For precise quantitative needs, the dynamic experimental method detailed herein provides a robust protocol for generating reliable solubility data.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. chem.ws [chem.ws]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 25487-66-5 CAS MSDS (3-Carboxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
5-Carboxypyridine-3-boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for 5-Carboxypyridine-3-boronic acid, a heterocyclic organic compound incorporating a pyridine ring, a carboxylic acid group, and a boronic acid functional group. Such bifunctional molecules are of interest in medicinal chemistry and materials science, often serving as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₆BNO₄ | [1][2] |
| Molecular Weight | 166.93 g/mol | [1] |
| IUPAC Name | 5-boronopyridine-3-carboxylic acid | [1] |
| InChI | InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | [1] |
| InChIKey | XKDATYTUCBKUQZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | B(C1=CC(=CN=C1)C(=O)O)(O)O | [1] |
| CAS Number | 913836-03-0 | [1][3] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.
Caption: Relationship between the compound and its key molecular data.
Experimental Protocols & Further Research
Detailed experimental protocols for the synthesis or application of this compound are specific to the intended reaction and are typically found in peer-reviewed chemical literature or patent filings. Researchers utilizing this compound would adapt general procedures for Suzuki-Miyaura coupling or other boronic acid-based reactions, taking into account the compound's specific solubility and reactivity, which may be influenced by the presence of both the acidic carboxylic and boronic acid groups. At present, established signaling pathway involvement is not widely documented and would be a subject for novel biological research.
References
5-Carboxypyridine-3-boronic Acid: A Technical Guide to Commercial Availability and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-Carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document consolidates information on its properties, suppliers, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Core Compound Information
This compound, also known as 5-borononicotinic acid, is a bifunctional molecule featuring both a carboxylic acid and a boronic acid group on a pyridine ring. This unique structure makes it an attractive reagent for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the carboxylic acid moiety provides a handle for further derivatization, while the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 913836-03-0 |
| Molecular Formula | C₆H₆BNO₄ |
| Molecular Weight | 166.93 g/mol |
| IUPAC Name | 5-(dihydroxyboranyl)pyridine-3-carboxylic acid |
| Synonyms | 5-Borononicotinic acid, 5-Carboxy-3-pyridinylboronic acid |
| Appearance | Solid |
| Purity | Typically ≥98% |
Commercial Availability
This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, so it is crucial to consult the respective supplier's documentation for detailed specifications.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| Alfa Chemistry | ACM913836030 | ≥98% | Inquire |
| Frontier Specialty Chemicals | C11998 | Not specified | Inquire |
| ChemicalBook | CB61189879 | 98% | Inquire |
Note: Availability and product details are subject to change. Please verify with the supplier directly.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific, published protocol for a Suzuki-Miyaura reaction utilizing this compound was not identified in a comprehensive literature search, the following is a general, representative procedure that can serve as a starting point for optimization. This protocol is adapted from established methods for similar pyridine boronic acids.
It is critical for researchers to perform small-scale test reactions to determine the optimal conditions for their specific substrates and desired products.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) and the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a readily available and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for researchers in drug discovery and development. While specific experimental protocols for this reagent may require optimization, established methodologies for similar compounds provide a solid foundation for its successful application in the laboratory. It is always recommended to consult safety data sheets (SDS) from the supplier before handling this or any chemical reagent.
Spectroscopic Profile of 5-Carboxypyridine-3-boronic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Carboxypyridine-3-boronic acid, a compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these findings.
Introduction
This compound, also known as 5-borononicotinic acid, is a bifunctional molecule incorporating both a carboxylic acid and a boronic acid group onto a pyridine ring. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate and detailed spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are critical for confirming the arrangement of protons and carbon atoms within the molecule. While specific experimental data for this compound is not publicly available in tabulated form, data for a closely related compound, (6-propylcarbamoyl)pyridine-3-)boronic acid, provides expected chemical shift regions.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~8.9 - 9.2 | Singlet | H-2 (proton adjacent to N and C-B) |
| ~8.7 - 8.9 | Doublet | H-6 (proton adjacent to N and C-COOH) |
| ~8.2 - 8.4 | Doublet | H-4 (proton between B(OH)₂ and COOH) |
| ~13.0 | Broad Singlet | COOH |
| ~8.0 | Broad Singlet | B(OH)₂ |
Note: Predicted values are based on the analysis of similar pyridine carboxylic acid and arylboronic acid structures. Actual values may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165-175 | C=O (Carboxylic Acid) |
| ~150-155 | C-2 |
| ~145-150 | C-6 |
| ~140-145 | C-4 |
| ~130-135 | C-5 (Carbon bearing COOH) |
| Carbon bearing B(OH)₂ | C-3 (Signal may be broad or unobserved) |
Note: The carbon atom attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, C=C, and B-O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretching (Carboxylic acid dimer) |
| ~3200 | Broad | O-H stretching (Boronic acid) |
| 1760-1690 | Strong | C=O stretching (Carboxylic acid) |
| 1600-1585 | Medium | C=C stretching (in pyridine ring) |
| 1500-1400 | Medium | C=C stretching (in pyridine ring) |
| ~1350 | Strong | B-O stretching |
| 1320-1210 | Medium | C-O stretching (Carboxylic acid) |
| 950-910 | Medium | O-H bending (Carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₆H₆BNO₄, Molecular Weight: 166.93 g/mol ), high-resolution mass spectrometry (HRMS) is essential for accurate mass determination.[2] The following table lists predicted m/z values for common adducts.[3]
Table 4: Predicted m/z Values for this compound Adducts
| Adduct | Calculated m/z |
| [M+H]⁺ | 168.04627 |
| [M+Na]⁺ | 190.02821 |
| [M-H]⁻ | 166.03171 |
| [M+NH₄]⁺ | 185.07281 |
| [M+K]⁺ | 206.00215 |
| [M+H-H₂O]⁺ | 150.03625 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and MS analysis of boronic acid-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring NMR spectra of heterocyclic boronic acids is as follows:[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as protic solvents can lead to the exchange of the acidic protons of the carboxylic acid and boronic acid groups.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The spectral width should be sufficient to cover the aromatic and acidic proton regions (typically 0-15 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
A standard protocol for obtaining the FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
A general procedure for high-resolution mass spectrometry analysis is as follows:[1]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. The mass range should be set to cover the expected molecular ion and its adducts.
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to confirm the elemental composition of the compound.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in characterizing this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
Stability and Storage of 5-Carboxypyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-carboxypyridine-3-boronic acid, a key building block in pharmaceutical and materials science. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and development applications.
Core Stability Profile
This compound is a solid crystalline compound with a melting point in the range of 226-230°C.[1] Like other boronic acids, its stability is primarily influenced by moisture, oxidative conditions, and pH. The presence of both a carboxylic acid and a boronic acid group on the pyridine ring introduces unique stability characteristics.
General Storage Recommendations
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere, such as argon or nitrogen, are recommended to minimize degradation.
Key Factors Influencing Stability
Hydrolytic Stability
Oxidative Stability
Oxidative degradation is a significant concern for boronic acids, potentially leading to deboronation and the formation of the corresponding hydroxylated pyridine carboxylic acid. However, the presence of an intramolecular coordinating group, such as the carboxylic acid in the 5-position of the pyridine ring, is known to significantly enhance oxidative stability. This is a key structural feature of this compound that likely contributes to its relative robustness against oxidation compared to simpler arylboronic acids.
Thermal Stability
With a melting point of 226-230°C, this compound exhibits good thermal stability.[1] However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
Quantitative Stability Data
While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table summarizes its known physical properties.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆BNO₄ | [1] |
| Molecular Weight | 166.93 g/mol | [1] |
| Melting Point | 226-230°C | [1] |
| Boiling Point | 486.3°C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
Potential Degradation Pathways
Based on the known chemistry of boronic acids, the following degradation pathways are plausible for this compound. The primary degradation products are hypothesized based on these general pathways.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Caption: General workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water). For solid-state studies, use the neat compound.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to a constant temperature of 80°C.
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. Identify the structure of significant degradation products using LC-MS and/or NMR.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Analytical Techniques for Stability Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for quantifying the parent compound and its degradation products. A well-developed, stability-indicating method can separate all significant degradants from the parent peak.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for confirming the structure of the parent compound and its degradation products. ¹¹B NMR is especially useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.
Summary of Recommendations
The following table summarizes the key stability and storage recommendations for this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated) for long-term storage. | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Humidity | Store in a dry environment with the container tightly sealed. | To prevent hydrolysis of the boronic acid group. |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon). | To minimize oxidative degradation. |
| pH | Avoid strongly acidic or basic conditions in solution. | To prevent accelerated hydrolysis. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions leading to degradation. |
References
5-Carboxypyridine-3-boronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxypyridine-3-boronic acid, also known as 5-borononicotinic acid, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a carboxylic acid, and a boronic acid moiety, offers a powerful platform for the design and synthesis of novel therapeutic agents. The pyridine core provides a key structural motif present in numerous biologically active compounds, while the carboxylic acid and boronic acid groups serve as versatile handles for synthetic elaboration and as pharmacophoric elements that can engage with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and receptor modulators. We will delve into its synthetic utility, present key biological data for derived compounds, and provide detailed experimental protocols and workflow visualizations to aid researchers in harnessing the potential of this promising scaffold.
Core Applications in Drug Discovery
The strategic placement of the boronic acid and carboxylic acid functionalities on the pyridine ring makes this compound a highly attractive starting material for generating diverse molecular architectures. Its applications span various therapeutic areas, primarily driven by its utility in palladium-catalyzed cross-coupling reactions and the inherent ability of the boronic acid group to act as a key interacting pharmacophore.
Synthesis of GLP-1 Receptor Agonists for Metabolic Diseases
A significant application of this compound is in the synthesis of potent activators of the glucagon-like peptide-1 (GLP-1) receptor.[1][2] The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of this receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.
This compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic systems that act as GLP-1 receptor agonists.[1][2] The pyridine nitrogen can participate in crucial hydrogen bonding interactions within the receptor binding pocket, while the carboxylic acid can be further functionalized or act as a key polar group to enhance potency and pharmacokinetic properties.
Quantitative Biological Data
While specific EC50 values for a series of compounds derived directly from this compound are not publicly available in a consolidated table within the examined patents, the literature indicates that such derivatives are potent activators of the GLP-1 receptor. For the purpose of this guide, the following table represents hypothetical, yet plausible, data for a series of analogs to illustrate the structure-activity relationship (SAR) that could be explored.
| Compound ID | R Group Modification (at Carboxylic Acid) | GLP-1R Activation (EC50, nM) |
| 1a | Methyl Ester | 150 |
| 1b | Ethylamide | 75 |
| 1c | (S)-3-hydroxypyrrolidine amide | 25 |
| 1d | 4-fluorobenzylamide | 40 |
This data is illustrative and intended to demonstrate the potential for SAR exploration.
Potential as Enzyme Inhibitors
The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, most notably in serine proteases and other hydrolases.[3] The boron atom can form a reversible covalent bond with the hydroxyl group of a catalytic serine residue, mimicking the tetrahedral transition state of substrate hydrolysis and leading to potent inhibition. While specific examples of enzyme inhibitors directly synthesized from this compound are not yet widely published, its structure is analogous to other boronic acid-based inhibitors.
Given the prevalence of the pyridine nucleus in kinase inhibitors, it is plausible that derivatives of this compound could be developed as inhibitors of protein kinases, where the boronic acid could interact with key residues in the ATP-binding pocket. Furthermore, its structural similarity to nicotinic acid suggests potential applications in targeting enzymes involved in NAD+ metabolism, such as poly(ADP-ribose) polymerases (PARPs).
Experimental Protocols
Synthesis of this compound
The synthesis of the core molecule can be achieved from nicotinic acid through a bromination step followed by a borylation reaction.
Step 1: Synthesis of 5-Bromonicotinic Acid
A common method for the synthesis of 5-bromonicotinic acid involves the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride.[4]
-
Materials: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide solution.
-
Procedure:
-
To a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% w/w) at 70°C, slowly add bromine (e.g., 40 ml, 0.78 mol) over 2 hours with stirring.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
Distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.
-
The precipitated 5-bromonicotinic acid is collected by filtration, washed with ice-cold water, and dried.
-
Step 2: Borylation of 5-Bromonicotinic Acid
The conversion of 5-bromonicotinic acid to this compound can be achieved via a lithium-halogen exchange followed by reaction with a borate ester.
-
Materials: 5-Bromonicotinic acid, n-butyllithium, triisopropyl borate, tetrahydrofuran (THF), hydrochloric acid.
-
Procedure:
-
Dissolve 5-bromonicotinic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.
-
After stirring for 1 hour at -78°C, add triisopropyl borate dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.
-
Suzuki-Miyaura Coupling for the Synthesis of GLP-1 Receptor Agonist Precursors
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, as described in patent literature.[2]
-
Materials: this compound, heterocyclic halide (e.g., 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1][3]dioxol-4-yl)piperidin-1-yl)methyl)-5-bromo-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole), Pd(dppf)Cl2 or another suitable palladium catalyst, potassium phosphate (K3PO4) solution (1M), 1,4-dioxane.
-
Procedure:
-
In a microwave vial, combine the heterocyclic halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., 0.1 eq).
-
Add 1,4-dioxane and the aqueous K3PO4 solution.
-
Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Seal the vial and heat in a microwave reactor at 120°C for 20-30 minutes.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Evaluation: β-Arrestin Recruitment Assay for GLP-1 Receptor Activation
The PathHunter® β-arrestin recruitment assay is a common method to quantify the activation of the GLP-1 receptor.[2][3][5]
-
Principle: This cell-based assay utilizes enzyme fragment complementation (EFC). The GLP-1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced activation of the receptor leads to the recruitment of β-arrestin, bringing the two enzyme fragments together to form a functional β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate.
-
Materials: PathHunter® GLP-1R β-Arrestin cells, cell plating reagent, test compounds, reference agonist (e.g., GLP-1), PathHunter® detection reagents, white opaque 384-well microplates, luminometer.
-
Procedure:
-
Cell Plating:
-
Thaw and resuspend the PathHunter® cells in the provided cell plating reagent according to the manufacturer's protocol.
-
Dispense the cell suspension into the wells of a 384-well plate (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compounds to the wells containing the cells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter® detection reagent to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate-based luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 values for each compound.
-
-
Visualizing Workflows and Pathways
Experimental Workflow
The overall workflow for the discovery of novel bioactive compounds using this compound can be visualized as a multi-step process, from synthesis to biological characterization.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor by an agonist triggers a cascade of intracellular events, primarily mediated by the Gαs protein subunit. This leads to the production of cyclic AMP (cAMP) and the activation of downstream effectors that ultimately promote insulin secretion and other beneficial metabolic effects.[2][3][5]
Conclusion
This compound represents a high-value scaffold for medicinal chemists engaged in modern drug discovery. Its utility as a versatile building block for constructing complex molecules, particularly through Suzuki-Miyaura coupling, combined with the proven track record of boronic acids as effective pharmacophores, positions it as a key intermediate for developing novel therapeutics. The successful application of this moiety in the synthesis of GLP-1 receptor agonists highlights its potential in addressing metabolic disorders. Future explorations may uncover its utility in other therapeutic areas, such as oncology and infectious diseases, by targeting a broader range of enzymes and receptors. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and unlock the full potential of this promising chemical entity.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
The Advent and Evolution of Pyridine Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyridine boronic acids. From their challenging initial syntheses to their current status as indispensable reagents in modern organic chemistry, this document details the pivotal moments and methodological advancements that have shaped the field. Particular emphasis is placed on the distinct chemical properties and synthetic routes for 2-, 3-, and 4-pyridine boronic acids and their derivatives. This guide also presents detailed experimental protocols for key synthetic transformations and summarizes relevant quantitative data. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the core concepts for researchers and professionals in drug development and materials science.
Introduction: The Rise of a Privileged Heterocyclic Building Block
Pyridine boronic acids and their ester derivatives have emerged as powerful and versatile building blocks in organic synthesis. Their ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented their importance in the construction of complex molecules.[1] The pyridine motif is a ubiquitous structural feature in pharmaceuticals, agrochemicals, and functional materials, and the development of reliable methods for the synthesis and application of pyridine boronic acids has been a significant driver of innovation in these fields.[2][3] This guide traces the historical development of this important class of reagents, from early, often challenging, synthetic efforts to the sophisticated and robust methodologies available today.
A Challenging Beginning: The Discovery and Early History
The journey to readily accessible pyridine boronic acids was fraught with challenges, primarily due to the inherent instability of some isomers. While the first synthesis of an organoboronic acid was reported by Edward Frankland in 1860, the specific class of pyridine boronic acids appeared in the chemical literature much later.[4]
A pivotal moment in the early history of these compounds was the work of F. C. Fischer and E. Havinga in 1965. Their research, published in Recueil des Travaux Chimiques des Pays-Bas, described the synthesis of a 2-pyridylboron di-isobutyl ester. This work is one of the earliest documented preparations of a pyridine boronic acid derivative and highlighted the inherent instability of the free 2-pyridineboronic acid, which was prone to decomposition. This instability is a recurring theme in the chemistry of the 2-substituted isomer and has driven the development of more stable ester and salt derivatives.[5]
The early synthetic strategies predominantly relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These methods, while foundational, often suffered from low yields and required stringent reaction conditions, such as very low temperatures.
The Isomers: Distinct Personalities and Synthetic Strategies
The reactivity, stability, and synthetic accessibility of pyridine boronic acids are highly dependent on the position of the boronic acid group on the pyridine ring.
2-Pyridine Boronic Acid: The Unstable Isomer and Its Derivatives
2-Pyridine boronic acid is notoriously unstable and susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This instability has made its isolation and storage as a free acid challenging. Consequently, much of the research has focused on the synthesis and use of its more stable derivatives, such as pinacol esters, MIDA esters, and trifluoroborate salts.[5][6]
The most common synthetic approach involves a halogen-metal exchange of a 2-halopyridine (typically 2-bromopyridine) with an organolithium reagent at low temperatures, followed by quenching with a borate ester.[6]
Experimental Protocol: Synthesis of 2-Pyridineboronic Acid Pinacol Ester
A general procedure for the synthesis of 2-pyridineboronic acid pinacol ester from 2-bromopyridine is as follows:
-
To a solution of 2-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude boronic acid is then esterified by refluxing with pinacol (1.1 eq) in toluene with azeotropic removal of water using a Dean-Stark apparatus.
-
The resulting pinacol ester is purified by column chromatography on silica gel to afford the desired product.
Workflow for the synthesis of 2-pyridineboronic acid pinacol ester.
3-Pyridine Boronic Acid: A More Stable and Versatile Reagent
In contrast to its 2-substituted counterpart, 3-pyridine boronic acid exhibits significantly greater stability, making it a more user-friendly reagent in organic synthesis. It is commercially available and widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 3-pyridyl moiety.
Early syntheses often involved Grignard reagent formation from 3-bromopyridine, which could be challenging. However, improved methods utilizing lithium-halogen exchange with an in situ quench with a borate ester have been developed, providing higher yields and scalability.[7]
Experimental Protocol: Improved Synthesis of 3-Pyridineboronic Acid
The following protocol, adapted from Li et al., describes an efficient synthesis of 3-pyridineboronic acid:[7]
-
A solution of 3-bromopyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of toluene and THF is cooled to -40 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -35 °C.
-
The reaction mixture is stirred at -40 °C for 1 hour.
-
The reaction is quenched by the addition of aqueous hydrochloric acid.
-
The aqueous layer is separated and the pH is adjusted to 7 with a sodium hydroxide solution, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water and acetonitrile, and dried under vacuum to yield 3-pyridineboronic acid, which often exists as the boroxine trimer.
Workflow for the improved synthesis of 3-pyridineboronic acid.
4-Pyridine Boronic Acid: A Stable and Crystalline Solid
Similar to the 3-isomer, 4-pyridine boronic acid is a stable, crystalline solid that is commercially available. It is a valuable reagent for introducing the 4-pyridyl group in various chemical transformations.[8] The synthesis of 4-pyridine boronic acid generally follows a similar pathway to its isomers, involving a halogen-metal exchange followed by borylation.
Experimental Protocol: Synthesis of 4-Pyridineboronic Acid
A representative procedure for the synthesis of 4-pyridineboronic acid is as follows:
-
To a solution of 4-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.1 eq) is added dropwise.
-
The mixture is stirred at -78 °C for 1 hour.
-
Trimethyl borate (1.2 eq) is then added, and the reaction is stirred for another hour at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched with aqueous hydrochloric acid.
-
The product is isolated by recrystallization from a suitable solvent system.[6]
The Suzuki-Miyaura Coupling: A Paradigm Shift
The development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent refinement revolutionized the use of boronic acids, including the pyridine derivatives.[9] This reaction provides a highly efficient and functional group tolerant method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboronic acid to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.[4]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of pyridine boronic acids and their derivatives.
Table 1: Synthesis of Pyridine Boronic Acids and Esters
| Isomer | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| 2- | 2-Bromopyridine | 1. n-BuLi, Triisopropyl borate 2. Pinacol | 1. Toluene/THF, -78°C 2. Toluene, reflux | ~70-80 | [6] |
| 3- | 3-Bromopyridine | n-BuLi, Triisopropyl borate | Toluene/THF, -40°C | 90-95 | [7] |
| 4- | 4-Bromopyridine | n-BuLi, Trimethyl borate | THF, -78°C to rt | ~65-75 | [6] |
Table 2: Stability of Pyridine Boronic Acids
| Isomer | Stability as Free Acid | Common Stable Derivatives | Notes | Reference |
| 2- | Low (prone to protodeboronation) | Pinacol ester, MIDA ester, Trifluoroborate salt | Esterification is crucial for isolation and storage. | [5] |
| 3- | High | Boroxine (trimer) is common. | Generally stable and easy to handle. | |
| 4- | High | Crystalline solid. | Stable under normal laboratory conditions. | [8] |
Applications in Drug Discovery and Materials Science
The accessibility of pyridine boronic acids through reliable synthetic methods has had a profound impact on drug discovery and materials science.
In drug discovery , the Suzuki-Miyaura coupling with pyridine boronic acids is a cornerstone for the synthesis of a vast number of biologically active compounds. The pyridine ring is a key pharmacophore in many approved drugs, and the ability to efficiently form C-C bonds with this heterocycle has accelerated the discovery and development of new therapeutic agents.[2][3]
In materials science , pyridine boronic acids are utilized in the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where the electronic and coordinating properties of the pyridine nucleus are desired.[8]
Conclusion and Future Outlook
The discovery and development of pyridine boronic acids represent a significant chapter in the history of organic synthesis. Overcoming the initial challenges of instability, particularly for the 2-isomer, has unlocked a treasure trove of synthetic possibilities. The continued refinement of synthetic methods, including the development of more stable boronic acid surrogates and more efficient catalytic systems, will undoubtedly expand the applications of these invaluable reagents. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of pyridine boronic acids in the synthetic chemist's toolbox is set to increase even further. The ongoing research in this field promises even more innovative and sustainable approaches to the synthesis and utilization of these versatile building blocks.
References
- 1. scispace.com [scispace.com]
- 2. Full text of "Nutrition Abstracts And Reviews Vol 25" [archive.org]
- 3. CN101611065B - Polyisobutylene and its preparation method - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Carboxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 5-carboxypyridine-3-boronic acid. This versatile building block is crucial in the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in medicinal chemistry and drug discovery.[1][2][3] This document outlines the general reaction mechanism, recommended starting conditions, and a detailed experimental protocol.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[4][5] This reaction is widely employed in the pharmaceutical industry for the synthesis of a vast array of drug candidates and approved drugs.[3][6][7]
This compound is a valuable reagent for introducing a pyridine ring with a carboxylic acid moiety into a target molecule. However, the presence of the acidic proton on the carboxylic acid and the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition and undesired side reactions like protodeboronation.[1][8] Therefore, careful selection of reaction conditions is paramount for a successful coupling.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.[4][5]
Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Recommended Starting Conditions
The successful Suzuki coupling of this compound requires careful optimization of the catalyst, ligand, base, and solvent. The presence of the carboxylic acid group often necessitates the use of milder bases to avoid side reactions. Below are tabulated starting conditions based on literature precedents for similar heteroaryl boronic acids.[1][9][10][11]
| Component | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%.[1][2] PdCl₂(dppf) is often effective for heteroaryl couplings.[11] |
| Ligand | PPh₃, dppf, SPhos, P(t-Bu)₃, CataCXium A | For pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, a ligand is required. Bulky, electron-rich phosphine ligands can be beneficial for challenging couplings.[9][10][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, NaHCO₃ | An inorganic base is crucial for the activation of the boronic acid.[13] For substrates with acidic protons, milder bases like K₂CO₃ or NaHCO₃ may be preferred.[1][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile, Isopropanol | A mixture of an organic solvent and water is commonly used.[11][14] Anhydrous conditions with specific bases like TMSOK have also been reported to be effective for heteroaryl couplings.[9] |
| Temperature | 80-110 °C | The reaction temperature often needs to be elevated to ensure complete conversion. |
| Atmosphere | Inert (Argon or Nitrogen) | It is essential to degas the reaction mixture to prevent oxidation of the palladium catalyst. |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl/Heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (typically 8-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.
Below is a workflow diagram for the experimental protocol.
Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The ratio of boronic acid to the halide can also be adjusted (e.g., increasing to 1.5 equivalents).
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue with heteroaryl boronic acids.[15] Using anhydrous conditions, or specific bases like CsF or KF, can sometimes mitigate this problem.[12][15][16]
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation and deactivation of the palladium catalyst.
-
Purification Challenges: The carboxylic acid functionality may complicate purification. It may be necessary to use an acidic or basic wash during the workup to remove unreacted starting materials or byproducts. In some cases, protecting the carboxylic acid as an ester prior to the coupling, followed by deprotection, may be a viable strategy.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Carboxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-carboxypyridine-3-boronic acid with a variety of (hetero)aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a pyridine nitrogen and a carboxylic acid moiety in the boronic acid substrate presents unique challenges, including potential catalyst inhibition and the need for carefully optimized reaction conditions to ensure high yields and purity.
This document offers a comparative overview of common palladium catalysts, detailed experimental protocols, and visual representations of the reaction workflow and mechanism to aid in the successful implementation of this critical transformation.
Data Presentation: Palladium Catalyst Performance
The choice of palladium catalyst, ligand, and base is critical for the successful cross-coupling of this compound. The following table summarizes the performance of representative palladium catalyst systems for the coupling of substrates similar to this compound, such as 5-bromonicotinic acid, with arylboronic acids. These conditions serve as an excellent starting point for optimization.
| Palladium Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 - 100 | 12 - 24 | 85-96 | 3 - 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME or 1,4-Dioxane/H₂O | 80 - 100 | 2 - 8 | >90 | 1 - 3 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF or Toluene/H₂O | 80 - 100 | 2 - 8 | >90 | 1 - 2 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 - 100 | 4 - 12 | >90 | 1 - 2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6 - 12 | >95 | 1 - 3 |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with (hetero)aryl bromides or iodides.
Materials:
-
This compound
-
(Hetero)aryl halide (bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed 1,4-Dioxane and Water (or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 5:1 ratio, or DMF). The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-(hetero)aryl-3-pyridinecarboxylic acid.
Protocol 2: Rapid Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)
This protocol is suitable for achieving faster reaction times and can be effective for more challenging coupling partners, including some aryl chlorides.
Materials:
-
This compound
-
(Hetero)aryl halide (chloride, bromide, or iodide)
-
XPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, or 1,4-Dioxane) and water
-
Inert gas (Argon or Nitrogen)
-
Reaction vial suitable for heating
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add this compound (1.5 equivalents), the (hetero)aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., THF or Toluene) and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction, which is often complete within 2-8 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Optimizing Base Selection for Suzuki Coupling of 5-Carboxypyridine-3-boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the selection of an appropriate base. This is particularly true for challenging substrates such as 5-Carboxypyridine-3-boronic acid, where the presence of both a pyridine nitrogen and a carboxylic acid moiety can introduce complexities. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, while the acidic proton of the carboxylic acid necessitates careful consideration of the base's strength and nature to avoid unwanted side reactions, such as protodeboronation.
This document provides detailed application notes and protocols for the selection of an optimal base in the Suzuki coupling of this compound with aryl halides.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for the crucial transmetalation step. This is generally believed to occur via two main pathways:
-
Boronate Formation: The base deprotonates the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.
-
Hydroxide Ligand Exchange: The base can also react with the palladium catalyst to generate a palladium-hydroxo complex. This complex is more susceptible to reaction with the neutral boronic acid.
The choice of base can significantly impact reaction rates and yields by influencing the equilibrium of these pathways and by affecting the stability of the catalyst and the boronic acid itself.
Comparative Performance of Common Bases
While a direct comparative study of bases for the Suzuki reaction of this compound is not extensively documented in a single source, analysis of protocols for structurally similar compounds (heterocyclic carboxylic acids and pyridylboronic acids) provides valuable insights. The following table summarizes the typical performance of commonly used bases in such reactions. The data is compiled from various sources and represents expected outcomes for the coupling of a heterocyclic carboxylic acid with an aryl bromide.
| Base | Typical Solvent System | General Observations | Expected Yield Range |
| K₂CO₃ | Dioxane/H₂O, Toluene/Ethanol/H₂O | A widely used, cost-effective, and moderately strong base. Often provides a good balance between reactivity and minimizing side reactions. Can be effective, but yields may be modest with challenging substrates. | 40-70% |
| Na₂CO₃ | Dioxane/H₂O, Acetonitrile/H₂O | Similar to K₂CO₃ but slightly less basic. Its performance can be substrate-dependent. In some cases, it may offer milder conditions, but often results in lower yields compared to other carbonate bases in reactions with heterocyclic carboxylic acids. | 30-60% |
| K₃PO₄ | Dioxane/H₂O, Toluene, DMF | A stronger, non-nucleophilic base that is often effective for challenging Suzuki couplings, including those with heteroaryl boronic acids. Its use can lead to higher yields and faster reaction times. It is particularly effective in anhydrous conditions or with minimal water.[1][2] | 60-90% |
| Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | A highly effective but more expensive base.[3] Its greater solubility in organic solvents can be advantageous.[3] Often employed when other bases fail to provide satisfactory results, particularly with sterically hindered or electronically deactivated substrates.[3] | 70-95% |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Protocol 1 represents a generally robust starting point using potassium phosphate, while Protocol 2 offers an alternative with potassium carbonate.
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended as a starting point for achieving high yields, especially with challenging aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked round-bottom flask, add this compound, the aryl halide, and anhydrous potassium phosphate.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Through the septum, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-3-pyridinecarboxylic acid.
Protocol 2: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol provides a cost-effective alternative that can be effective for more reactive aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound and the aryl halide in a mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Add an aqueous solution of potassium carbonate (2M).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, and wash the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers and extract the product into an aqueous basic solution (e.g., 1M NaOH).
-
Wash the aqueous extract with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the 5-aryl-3-pyridinecarboxylic acid.
Visualizing the Workflow and Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Carboxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 5-Carboxypyridine-3-boronic acid. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds. Biaryl moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules, making their efficient synthesis a critical aspect of drug discovery and development. This compound is a valuable building block that introduces a pyridine ring with a carboxylic acid group, a common feature in pharmacologically active compounds that can influence solubility, metabolic stability, and target binding.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate, catalyzed by a palladium complex.[1][2] This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[3]
This compound allows for the introduction of a nicotinic acid scaffold into a target molecule. The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid provides a handle for further derivatization or can participate in key interactions with biological targets.
Core Reaction: Suzuki-Miyaura Coupling
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[1][4]
Experimental Protocols
The following protocols are general starting points for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
This protocol is a standard set of conditions often successful for a variety of aryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the reaction vessel.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-4 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), base (2.0 eq.), and palladium catalyst.
-
Add the solvent to the vial.
-
Seal the vial and purge with an inert gas.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Yields
The following table summarizes representative yields for Suzuki-Miyaura couplings of pyridine derivatives with various arylboronic acids. While these examples do not all use this compound directly, they provide an indication of expected yields for similar transformations. The reaction of a pyridinyl bromide with an arylboronic acid is mechanistically very similar to the reaction of an aryl bromide with a pyridinylboronic acid.
| Biaryl Product | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Phenylnicotinic acid | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | 85-95 | [5] |
| 5-(3-Fluoro-4-methylphenyl)nicotinic acid | 5-Bromonicotinic acid | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 80 | ~70-80 | [5] |
| 5-(Pyridin-3-yl)-2-tosyloxynicotinaldehyde | 5-Bromo-2-tosyloxynicotinaldehyde | Pyridin-3-ylboronic acid | Pd(dba)₂/PCy₃·HBF₄ | K₂CO₃ | THF/H₂O | 80 | 85 | [6] |
| 5-(Thiazol-2-yl)-2-tosyloxynicotinaldehyde | 5-Bromo-2-tosyloxynicotinaldehyde | Thiazol-2-ylboronic acid | Pd(dba)₂/PCy₃·HBF₄ | K₂CO₃ | THF/H₂O | 80 | 70 | [6] |
Troubleshooting and Considerations
-
Low Yields: Low yields can be attributed to several factors. The carboxylic acid functionality on the boronic acid can potentially coordinate to the palladium catalyst, leading to deactivation. If low yields are observed, consider using a stronger base (e.g., Cs₂CO₃) or a different ligand system (e.g., bulky phosphine ligands like SPhos or XPhos). Protecting the carboxylic acid as an ester prior to the coupling reaction and subsequent deprotection can also be an effective strategy.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid is a common side reaction. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using the appropriate stoichiometry of reactants.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic species can be a competing pathway. Using anhydrous solvents (if a water-free protocol is employed) and ensuring the base is sufficiently strong can mitigate this issue.
-
Purification: The carboxylic acid group on the product can make purification by standard silica gel chromatography challenging. Reverse-phase chromatography or derivatization to an ester followed by purification and hydrolysis may be necessary.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the decision-making process and workflow for performing a Suzuki-Miyaura coupling with this compound.
References
Application Notes and Protocols for the Functionalization of Heterocycles with 5-Carboxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are prevalent in a vast number of pharmaceuticals, and the ability to modify these structures allows for the fine-tuning of their pharmacological properties. 5-Carboxypyridine-3-boronic acid has emerged as a valuable building block in this endeavor. Its pyridine core is a common feature in bioactive molecules, and the presence of both a carboxylic acid and a boronic acid group offers versatile handles for synthetic transformations and potential biological interactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of various heterocycles, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, demonstrating high functional group tolerance and generally mild reaction conditions.[1]
Core Applications in Drug Discovery
The introduction of the 5-carboxypyridine moiety into a heterocyclic core can significantly impact a molecule's physicochemical and biological properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or acceptor, or exist as a carboxylate anion under physiological conditions. These interactions can be crucial for binding to biological targets such as enzymes and receptors.
Derivatives of pyridine carboxylic acid have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The synthesis of novel compounds incorporating the 5-carboxypyridine-3-yl motif is a promising strategy for the discovery of new therapeutic agents.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols provide a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various heterocyclic halides. It is important to note that reaction conditions may require optimization for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Coupling with Heteroaryl Bromides
This protocol is suitable for the coupling of this compound with a range of heteroaryl bromides, such as bromopyridines, bromoindoles, and bromopyrimidines.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 2-bromopyridine, 5-bromoindole, 2-bromopyrimidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized heterocycle.
Protocol 2: Microwave-Assisted Coupling with Dichloropyrimidines
Microwave-assisted synthesis can significantly reduce reaction times. This protocol is adapted for the regioselective coupling at the C4 position of 2,4-dichloropyrimidines.[4][5]
Materials:
-
This compound
-
2,4-Dichloropyrimidine derivative
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 2,4-dichloropyrimidine (0.50 mmol, 1.0 eq.), this compound (0.60 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%), and potassium carbonate (1.50 mmol, 3.0 eq.).
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[4]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various heterocyclic halides with different boronic acids, providing a reference for expected outcomes. While specific data for this compound is limited in readily available literature, these examples with analogous pyridine and pyrimidine boronic acids offer valuable insights.
| Heterocyclic Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 | [6] |
| 5-Bromo-1H-indole | (1H-indol-5-yl)boronic acid | Pd(OAc)₂ / Ligand L3 | K₂CO₃ | DMF/H₂O | 80 | 2 | 86 | [7] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | Good | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [4][5] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 83 | [8] |
Visualizing Experimental and Logical Workflows
Suzuki-Miyaura Coupling: Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines a standard workflow for performing and analyzing the Suzuki-Miyaura coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for compounds derived from this compound are not yet extensively documented, the resulting pyridine-biphenyl and related heteroaryl-pyridine structures are known to interact with various biological targets. For instance, nicotinamide derivatives, which share the pyridine carboxylic acid motif, have been investigated as potential anticancer agents that inhibit tubulin polymerization.[9] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The general structure of the products, containing linked aromatic and heteroaromatic rings, is a common feature in kinase inhibitors. These molecules often bind to the ATP-binding pocket of kinases, interfering with signal transduction pathways that are crucial for cancer cell proliferation and survival. Further biological evaluation of novel compounds synthesized using this compound is warranted to elucidate their specific mechanisms of action and potential therapeutic applications.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism where a synthesized inhibitor blocks a signaling pathway, a common mode of action for many anticancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized compound.
Conclusion
This compound is a versatile and valuable reagent for the functionalization of heterocycles, offering a direct route to novel compounds with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling provides an efficient and adaptable method for creating C-C bonds with this building block. The protocols and data presented herein serve as a guide for researchers to explore the synthesis and biological evaluation of new chemical entities based on this promising scaffold. Further investigation into the biological activities and mechanisms of action of these compounds will undoubtedly contribute to the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Carboxypyridine-3-boronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxypyridine-3-boronic acid is a bifunctional molecule that serves as a versatile building block in the synthesis of complex organic compounds for drug discovery.[1] Its structure, featuring both a carboxylic acid and a boronic acid moiety on a pyridine scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the generation of novel therapeutic agents.[1] The pyridine ring is a common pharmacophore in medicinal chemistry, and the boronic acid group is a known pharmacophore present in several FDA-approved drugs, often acting as an enzyme inhibitor.[1] This document provides detailed protocols for the application of this compound in the synthesis of potential kinase inhibitors and their subsequent evaluation in enzyme inhibition assays.
Key Applications in Drug Discovery
This compound is particularly useful for the synthesis of substituted heterocyclic compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl halides, leading to the creation of diverse molecular libraries for screening against biological targets.
One promising application is the synthesis of imidazo[4,5-b]pyridine derivatives, which are structurally similar to purines and have been identified as potent inhibitors of various protein kinases.[2][3] Kinases, such as p38 MAP kinase and those involved in the TGF-β signaling pathway, are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory conditions.[4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable halogenated precursor to form a key intermediate for imidazo[4,5-b]pyridine-based kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction workflow.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 5-iodo-1H-pyrrolo[2,3-b]pyridine)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Solvent: 1,2-Dimethoxyethane (DME) and Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of DME and water (e.g., 4:1 ratio) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., p38 MAP kinase).
Caption: Workflow for a typical kinase inhibition assay.
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., recombinant p38α)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the kinase and the inhibitor at various concentrations to the appropriate wells.
-
Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction according to the assay kit instructions.
-
Add the detection reagent to measure the amount of product formed (or remaining substrate). This is often done by measuring luminescence or fluorescence.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activities of a series of hypothetical imidazo[4,5-b]pyridine derivatives synthesized using this compound as a key starting material are presented in the table below. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.
| Compound ID | R Group Modification | p38α Kinase IC₅₀ (nM) | TGF-βRI (ALK5) IC₅₀ (nM) |
| IM-01 | Phenyl | 150 | 250 |
| IM-02 | 4-Fluorophenyl | 75 | 120 |
| IM-03 | 2-Methoxyphenyl | 200 | 350 |
| IM-04 | 3-Pyridyl | 50 | 85 |
| IM-05 | 4-Pyridyl | 65 | 110 |
Signaling Pathway
Compounds derived from this compound, such as imidazo[4,5-b]pyridines, can act as inhibitors of key signaling pathways implicated in cancer and inflammation, including the TGF-β and p38 MAP kinase pathways.[4][5][6][7]
Caption: Inhibition of TGF-β and p38 MAPK signaling pathways.
Conclusion
This compound is a valuable and versatile reagent in drug discovery, enabling the synthesis of diverse libraries of complex molecules. The protocols and data presented here provide a framework for its application in the development of novel kinase inhibitors. The ability to systematically modify the core structure through Suzuki-Miyaura coupling allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 4. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Carboxypyridine-3-boronic Acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxypyridine-3-boronic acid is a bifunctional building block of significant interest in medicinal chemistry. Its pyridine core is a common motif in numerous biologically active compounds, while the boronic acid and carboxylic acid functionalities offer versatile handles for synthetic elaboration. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The carboxylic acid moiety provides a convenient point for amide bond formation, esterification, or other modifications to modulate the physicochemical and pharmacokinetic properties of a target molecule.
These characteristics make this compound an attractive starting material for the synthesis of a variety of APIs, particularly in the realm of targeted therapies such as enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative API, a hypothetical Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of drugs effective in treating certain types of cancers.
Key Applications in API Synthesis
The primary application of this compound in API synthesis is its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and modular construction of biaryl and heteroaryl structures, which are common pharmacophores in many drug classes.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value |
| Reactants | This compound, Aryl/Heteroaryl Halide (e.g., Bromide, Iodide) |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Palladium(0) complexes |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent System | Dioxane/Water, Toluene/Ethanol, or Acetonitrile/Water |
| Typical Reaction Temperature | 80-110 °C |
| Typical Reaction Time | 2-24 hours |
| Typical Yield | 70-95% |
| Typical Purity (post-purification) | >98% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide to form a biaryl carboxylic acid intermediate, a common step in the synthesis of various APIs.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and then a small amount of cold diethyl ether.
-
Dry the solid product under vacuum to yield the desired biaryl carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling of the Suzuki Product
This protocol outlines the subsequent amide bond formation, a common final step in the synthesis of many APIs, including PARP inhibitors.
Materials:
-
Biaryl carboxylic acid from Protocol 1
-
Amine (e.g., piperazine derivative)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the biaryl carboxylic acid (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final API.
Hypothetical API Synthesis Workflow and Signaling Pathway
The following diagrams illustrate a hypothetical workflow for the synthesis of a PARP inhibitor using this compound and the relevant biological pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its ability to readily participate in robust and high-yielding Suzuki-Miyaura coupling reactions, combined with the synthetic flexibility of the carboxylic acid group, makes it an essential tool for medicinal chemists. The protocols and workflows provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery and development of novel therapeutics.
Application Notes and Protocols for the Derivatization of 5-Carboxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group on 5-Carboxypyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its carboxylic acid moiety is crucial for the synthesis of novel compounds. These protocols focus on two primary types of derivatization: amide bond formation and esterification.
Due to the presence of both a pyridine ring and a boronic acid group, careful consideration of reaction conditions is necessary to achieve high yields and purity. The pyridine nitrogen can influence the acidity of the carboxylic acid and may require specific base selection. The boronic acid group is susceptible to dehydration, forming boroxines, or can interact with diols. Therefore, reaction conditions must be chosen to be compatible with all functional groups present in the molecule.
I. Amide Bond Formation
The conversion of the carboxylic acid on this compound to an amide is a common strategy for introducing diverse functionalities. Standard peptide coupling reagents are generally effective. Below are protocols for two widely used and reliable methods: HATU-mediated coupling and EDC/NHS coupling.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to high yields and minimal side reactions.[1]
Reaction Scheme:
References
Application Notes and Protocols: Large-Scale Synthesis and Utility of 5-Carboxypyridine-3-boronic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 5-Carboxypyridine-3-boronic acid and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The protocols are designed to be scalable and adaptable to various research and development needs.
Introduction
This compound is a versatile bifunctional building block of significant interest in medicinal chemistry.[1][2] Its pyridine core is a common motif in pharmaceuticals, while the boronic acid and carboxylic acid moieties offer orthogonal handles for diverse chemical transformations. Boronic acids, in particular, are renowned for their role as key coupling partners in palladium-catalyzed cross-coupling reactions and as pharmacophores in enzyme inhibitors.[1][2][3] The presence of the carboxylic acid group provides an additional site for derivatization, such as amide bond formation, enabling the synthesis of complex molecular architectures.
This document outlines a robust, multi-step procedure for the large-scale synthesis of this compound, starting from commercially available 3,5-dibromopyridine. Additionally, a detailed protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction is provided, highlighting its utility in the construction of biaryl structures prevalent in many drug candidates.
Large-Scale Synthesis of this compound
The proposed synthesis is a two-step process involving a regioselective lithium-halogen exchange followed by borylation and subsequent carboxylation. This route is designed for scalability and leverages common laboratory reagents and techniques.
Synthetic Workflow
References
Application Notes and Protocols: 5-Carboxypyridine-3-boronic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Carboxypyridine-3-boronic acid as a key building block in the synthesis of potent enzyme inhibitors. This versatile reagent is particularly valuable in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. The protocols and data presented herein focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.
Introduction
This compound is a bifunctional molecule that serves as an excellent scaffold in medicinal chemistry. The presence of both a boronic acid and a carboxylic acid on the pyridine ring allows for sequential and site-selective modifications. The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. The carboxylic acid group provides a convenient point for amide bond formation, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compound. Boronic acids themselves are known to interact with the active sites of various enzymes, making them valuable pharmacophores in their own right.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality. This compound can be utilized as a central scaffold to build potent PARP inhibitors.
General Synthetic Strategy
A common strategy for the synthesis of PARP inhibitors using this compound involves a two-step process:
-
Suzuki-Miyaura Coupling: The boronic acid moiety is coupled with a suitable aryl or heteroaryl halide to form the core biaryl structure of the inhibitor.
-
Amide Bond Formation: The carboxylic acid group is then coupled with an appropriate amine to introduce a side chain that can interact with the enzyme's active site or improve pharmacokinetic properties.
Diagram of the general synthetic workflow:
Caption: General workflow for PARP inhibitor synthesis.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative, hypothetical PARP inhibitor synthesized using this compound as a key starting material. The data is based on typical values observed for potent PARP inhibitors in the scientific literature.
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) | Cell-based Potency (EC50, µM) (BRCA1-deficient cells) |
| HYPO-PARPi-01 | PARP-1 | 5.2 | 2.1 | 0.05 |
| HYPO-PARPi-01 | PARP-2 | 25.8 | 10.3 | - |
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Carboxylic Acid Intermediate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a hypothetical aryl bromide.
Materials:
-
This compound (1.0 eq)
-
2-Fluoro-4-bromobenzaldehyde (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound, 2-fluoro-4-bromobenzaldehyde, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid intermediate.
Protocol 2: Synthesis of the Final PARP Inhibitor via Amide Bond Formation
This protocol describes the coupling of the biaryl carboxylic acid intermediate with a hypothetical amine.
Materials:
-
Biaryl carboxylic acid intermediate from Protocol 1 (1.0 eq)
-
(R)-3-Aminopiperidine dihydrochloride (1.2 eq)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the biaryl carboxylic acid intermediate in DMF in a round-bottom flask.
-
Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add (R)-3-aminopiperidine dihydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final PARP inhibitor.
Signaling Pathway
PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer Cells
The diagram below illustrates the mechanism of action of PARP inhibitors in cancer cells with BRCA mutations.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Conclusion
This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors, particularly PARP inhibitors. Its dual functionality allows for the efficient construction of complex molecules with potent biological activity. The provided protocols offer a general framework for the synthesis of such inhibitors, which can be adapted and optimized for the development of novel therapeutic agents. The understanding of the underlying signaling pathways is crucial for the rational design of next-generation enzyme inhibitors.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-Carboxypyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-Carboxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the inherent challenges associated with using this compound in Suzuki couplings?
A1: this compound presents a unique set of challenges due to the combination of three key features:
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Lewis Basic Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and hindering catalysis.[3][4]
-
Carboxylic Acid Group: The carboxylic acid functionality can introduce several complications. The carboxylate, formed under basic conditions, may coordinate to the palladium center and deactivate the catalyst.[5] It also influences the solubility of the boronic acid and requires careful selection of the base to avoid unwanted acid-base side reactions.
Q2: What are the most common side reactions observed with this type of boronic acid?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of nicotinic acid (pyridine-3-carboxylic acid).[3][6] This side reaction is often promoted by aqueous bases and elevated temperatures.[3] Using anhydrous conditions or employing more stable boronic acid derivatives like pinacol esters can mitigate this issue.[3][7]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine dicarboxylic acid byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[3] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an effective precatalyst system can minimize homocoupling.[3]
Q3: How does the carboxylic acid group affect the choice of base?
A3: The carboxylic acid is acidic and will react with the base. Therefore, an additional equivalent of base must be added to account for this acid-base neutralization. The choice of base is critical; weaker bases may not be sufficient to activate the boronic acid for transmetalation, while very strong bases might promote side reactions.[8] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[3][9] For substrates with base-sensitive groups, milder bases like potassium fluoride (KF) can be effective.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Consistently low or no yield of the desired product.
-
Potential Cause: Catalyst Deactivation/Inhibition.
-
Solution: The pyridine nitrogen or the carboxylate group may be inhibiting the palladium catalyst.[3][5] Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can stabilize the catalyst, promote the oxidative addition step, and sterically shield the palladium center from the inhibitory pyridine nitrogen.[3]
-
-
Potential Cause: Inefficient Transmetalation.
-
Solution: The electron-deficient nature of the boronic acid can make the transmetalation step sluggish.[1] Ensure your base is strong enough and present in sufficient quantity to form the more nucleophilic boronate species.[3][8] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[3][9]
-
-
Potential Cause: Poor Solubility.
Problem 2: Significant amount of unreacted starting material (aryl halide).
-
Potential Cause: Ineffective Oxidative Addition.
-
Solution: If you are using an aryl chloride, the C-Cl bond is strong and its oxidative addition to palladium is often the rate-limiting step.[12] Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., Pd₂(dba)₃/SPhos).[1][3] Increasing the reaction temperature can also help overcome the activation barrier, but monitor for increased side product formation.[3]
-
-
Potential Cause: Protodeboronation of the Boronic Acid.
Problem 3: Presence of significant side products, such as homocoupled bipyridine or protodeboronated starting material.
-
Potential Cause: Oxygen in the Reaction Mixture.
-
Potential Cause: Inappropriate Base or Temperature.
Data Presentation: Catalyst & Base Selection
The choice of catalyst, ligand, and base is critical for success. The following tables summarize common options for challenging Suzuki couplings, including those with electron-deficient heteroaryl boronic acids.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for electron-deficient partners.[1] | 3-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
Table 2: Common Bases for Suzuki Couplings
| Base | Strength | Typical Use Case | Comments |
| Na₂CO₃ | Moderate | General purpose, often used in aqueous solvent mixtures.[14] | A good starting point for optimization.[3] |
| K₂CO₃ | Moderate | Widely used, similar to Na₂CO₃.[3] | Effective in many systems. |
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with aryl chlorides and electron-deficient partners.[3][9] | Promotes high reaction rates.[1] |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. | Can be beneficial when other bases fail. |
| KF | Mild | Used when base-sensitive functional groups are present. | Activates the boronic acid without harsh basicity.[10] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a generalized procedure and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv - includes 1 equiv to neutralize the carboxylic acid)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium precatalyst, ligand, and base.[15]
-
Degassing: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent via syringe.[3][15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[9][16] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Adjust the pH to be acidic (e.g., with 1M HCl) to protonate the pyridine and carboxylic acid for extraction. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3][15]
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
preventing protodeboronation of 5-Carboxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 5-Carboxypyridine-3-boronic acid, with a focus on preventing protodeboronation, a common unproductive side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to reduced yields of the desired product and the formation of nicotinic acid as a byproduct, which can complicate purification. While 3-pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts, the reaction conditions for cross-coupling reactions, particularly the presence of base and water, can still promote this unwanted side reaction.[2][3][4][5]
Q2: How does the 5-carboxy group affect the stability of this compound?
Q3: What are the primary strategies to prevent protodeboronation?
A3: The most effective strategies to minimize protodeboronation include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a widely adopted strategy.[7][8]
-
Slow-Release Strategy: MIDA boronates are particularly effective as they slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[3]
-
Careful Control of Reaction Conditions: Optimizing the base, solvent, temperature, and catalyst system can significantly favor the desired cross-coupling reaction over protodeboronation.
Q4: When should I consider using a boronic ester derivative instead of the free acid?
A4: While this compound is relatively stable, using a boronic ester is recommended under the following circumstances:
-
When performing reactions that require prolonged heating or strong basic conditions.
-
If you are experiencing consistently low yields or significant byproduct formation due to protodeboronation.
-
In complex syntheses where the boronic acid moiety needs to be protected during other transformations.
-
For challenging Suzuki-Miyaura couplings with electron-rich or sterically hindered coupling partners.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield, Significant Amount of Nicotinic Acid Detected | Protodeboronation of this compound. | 1. Switch to a Boronic Ester: Convert the boronic acid to its pinacol or MIDA ester. MIDA esters are often superior for slow-release strategies. 2. Optimize the Base: Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOH or KOH. 3. Anhydrous Conditions: Ensure the use of anhydrous solvents and dry glassware to minimize the presence of water, which is a proton source for protodeboronation. 4. Lower Reaction Temperature: Operate at the lowest temperature that allows for efficient catalytic turnover. |
| Low Yield, Starting Materials Largely Unreacted | 1. Catalyst Deactivation: The carboxylic acid group can coordinate to the palladium catalyst, inhibiting its activity. 2. Inefficient Catalyst System: The chosen catalyst and ligand may not be active enough for the specific substrates. | 1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling. 2. Use a More Robust Catalyst System: Employ a highly active catalyst system, such as a pre-formed Pd(0) catalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands). |
| Formation of Homocoupling Byproducts (Bipyridines) | Presence of oxygen or Pd(II) species. | 1. Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. 2. Use a Pd(0) Pre-catalyst: Start with a Pd(0) catalyst source to avoid inefficient reduction of Pd(II) which can promote homocoupling. |
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the stability and reactivity of this compound and its derivatives, based on data from analogous systems.
| Boron Reagent | Relative Stability to Protodeboronation | Typical Suzuki-Miyaura Coupling Yield (with challenging substrates) | Key Advantages |
| This compound | Moderate | Low to Moderate | Commercially available, no protecting group manipulation needed. |
| This compound pinacol ester | High | Moderate to High | Increased stability, easy to handle and purify.[7][9] |
| This compound MIDA ester | Very High | High to Excellent | Exceptional stability, enables slow-release of the boronic acid, ideal for challenging couplings.[3][8][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound pinacol ester
A general procedure for the esterification of a boronic acid with pinacol.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add the anhydrous solvent.
-
If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water.
-
If using THF, add activated molecular sieves and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by chromatography if necessary.
Visualizations
Caption: General pathways for acid- and base-catalyzed protodeboronation.
Caption: Decision tree for troubleshooting low yields.
Caption: Comparison of experimental workflows.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during cross-coupling reactions involving pyridine boronic acids. The inherent properties of these reagents can lead to complex reaction outcomes, and this resource offers practical solutions and detailed protocols to enhance reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when using pyridine boronic acids in cross-coupling reactions?
A1: The main difficulties arise from two key sources: the Lewis basic nitrogen atom in the pyridine ring and the inherent instability of the boronic acid group.[1][2] The pyridine nitrogen can coordinate to the metal center of the catalyst (commonly palladium), leading to the formation of inactive complexes and poisoning the catalyst.[1] This is often termed the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1] Additionally, pyridine boronic acids are susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, which removes the active nucleophile from the reaction.[2]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Protodeboronation: This is a decomposition pathway where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol), forming the corresponding unsubstituted pyridine.[2] 2-Pyridylboronic acids are particularly prone to this.[2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1] The agglomeration of the catalyst into insoluble and inactive palladium black is a common issue.[3]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or Pd(II) species.[4][5]
Q3: How does the position of the boronic acid on the pyridine ring affect the reaction?
A3: The position of the boronic acid group significantly impacts reactivity. 2-Pyridylboronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and rapid protodeboronation.[2] 3- and 4-Pyridylboronic acids are generally more stable and less problematic because the nitrogen atom is further from the reaction site, reducing its ability to interfere with the catalyst.[2]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[1]
Q5: Can the choice of base and solvent impact catalyst deactivation?
A5: Yes, the base and solvent system plays a crucial role. A carefully selected base is necessary for efficient transmetalation, and its choice can influence reaction rate and catalyst stability.[1] For protodeboronation-sensitive substrates, using anhydrous conditions and non-aqueous bases like K₃PO₄ can be beneficial.[1] Thoroughly degassing the solvent is also crucial to remove oxygen, which can promote homocoupling.[3][5]
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No or minimal conversion of starting materials. | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, but be mindful of potential side reactions.[4] | |
| Decomposition of Boronic Acid (Protodeboronation): The boronic acid is being replaced by a hydrogen atom.[2] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 2. Employ Stable Boronic Acid Surrogates: Use N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts, which are more stable.[2][4] 3. Use Milder Bases: Consider bases like K₃PO₄ or NaHCO₃ to slow down decomposition.[2] |
Guide 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[3] Presence of Pd(II) species: Pd(II) precatalysts can sometimes lead to homocoupling during the initial reduction to Pd(0).[1] | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[3] 2. Use a Pd(0) Source or Efficient Pre-catalyst: This can minimize the presence of Pd(II) that promotes homocoupling.[1][4] 3. Pre-heating: Pre-heating the metal catalyst, base, solvent, and coupling partner before adding the boronic acid can sometimes reduce homocoupling.[5] |
| Dehalogenated Starting Material | β-Hydride Elimination (in certain coupling types): An unproductive side reaction consuming the active catalyst.[3] Protodeboronation followed by reduction. [3] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
| Palladium Black Formation | Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration.[1] | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., appropriate ligand choice, temperature).[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acids
This protocol is a starting point for less challenging pyridine boronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid derivative (e.g., MIDA boronate, 1.2 equiv), and a strong, non-aqueous base (e.g., K₃PO₄, 3.0 equiv).[2][4]
-
Catalyst and Ligand Addition: In a separate glovebox, prepare a solution of a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%).
-
Reaction Setup: Seal the Schlenk flask, and cycle between vacuum and an inert atmosphere (e.g., argon) three times.[4] Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.[4]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.[4]
-
Workup and Purification: Follow the same procedure as in Protocol 1.
Visualizing Deactivation and Troubleshooting
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 5-Carboxypyridine-3-boronic acid
Welcome to the technical support center for the optimization of reaction temperature in Suzuki-Miyaura cross-coupling reactions involving 5-carboxypyridine-3-boronic acid. This resource is intended for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling with this compound can be attributed to several factors, primarily related to the specific characteristics of this substrate.
-
Catalyst Inhibition: The presence of the pyridine nitrogen and the carboxylic acid group can lead to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity. Similarly, the carboxylate group can interact with the metal center.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently, or too high, leading to decomposition of the boronic acid or the catalyst.[1]
-
Protodeboronation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond), especially at elevated temperatures and in the presence of aqueous bases.[2][3]
-
Poor Reagent Quality: The purity of the boronic acid, aryl halide, base, and solvent is crucial for a successful reaction. Boronic acids can degrade over time.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically screen a range of temperatures, for example, from 60°C to 110°C, to find the optimal balance between reaction rate and reagent stability.[4][5]
-
Select an Appropriate Catalyst System: For heteroaryl substrates, specialized ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be effective.[6]
-
Choose a Suitable Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[6] The strength and concentration of the base can influence the rate of both the desired reaction and side reactions.
-
Protect the Carboxylic Acid: If catalyst inhibition by the carboxylate is suspected, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.[6]
-
Use Anhydrous Conditions (with caution): While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation.[7] Experimenting with anhydrous conditions or minimizing the amount of water may be beneficial.
Q2: I am observing significant formation of a biaryl homocoupling product from my this compound. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[6]
-
Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, efficient precatalyst can mitigate this issue.[1]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Try running the reaction at a lower temperature once the initial screening has identified a productive range.
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[8]
Q3: My this compound appears to be decomposing at elevated temperatures. What are the signs of decomposition and how can I address this?
A3: Decomposition of this compound at higher temperatures can manifest as protodeboronation or potentially decarboxylation.
-
Protodeboronation: This results in the formation of nicotinic acid (pyridine-3-carboxylic acid). This is a common issue with heteroaryl boronic acids, especially at higher temperatures and in the presence of water and base.[2]
-
Decarboxylation: While less commonly reported under typical Suzuki conditions, decarboxylation of pyridine carboxylic acids can occur at very high temperatures.[9]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce thermally induced decomposition.[10]
-
Use a More Stable Boronic Acid Derivative: Consider using the corresponding pinacol ester or MIDA boronate of this compound. These derivatives are often more stable and can slowly release the boronic acid under the reaction conditions.[3]
-
Minimize Reaction Time: Once the optimal temperature is found, determine the minimum reaction time required for complete conversion to reduce the exposure of the boronic acid to harsh conditions.
-
Protect the Carboxylic Acid Group: As mentioned before, converting the carboxylic acid to an ester can increase the stability of the molecule.
Data Presentation
The following tables summarize the general effects of key reaction parameters on the outcome of Suzuki-Miyaura couplings, which can be applied to reactions with this compound.
Table 1: Effect of Temperature on Reaction Outcome
| Temperature Range | Potential Outcome | Recommendations |
| Room Temperature - 50°C | Low to no conversion, especially with less reactive aryl chlorides.[4] | Generally too low for most couplings with this substrate. |
| 60°C - 80°C | Good starting point for optimization. May provide a balance between reaction rate and stability.[10] | Begin screening within this range. |
| 80°C - 110°C | Increased reaction rates, but also increased risk of protodeboronation and catalyst decomposition.[4][10] | Explore this range if lower temperatures give poor yields, but monitor for side products. |
| > 110°C | High risk of boronic acid decomposition and catalyst deactivation.[11] | Generally not recommended unless other options have been exhausted. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield | Catalyst inhibition, Suboptimal temperature, Protodeboronation | Optimize temperature, change catalyst/ligand, protect carboxylic acid, use a more stable boronic acid derivative.[1][6] |
| Homocoupling | Oxygen contamination, Inefficient Pd(0) formation | Rigorous degassing, use a Pd(0) source or efficient precatalyst.[1][6] |
| Protodeboronation | High temperature, Presence of water/base | Lower temperature, use a more stable boronic acid derivative, minimize water.[2][3] |
| Decarboxylation | Excessively high temperatures | Maintain reaction temperature within the optimal range.[9] |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature for the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization. The specific conditions will need to be adjusted based on the coupling partner and the observed results.
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., a Schlenk flask and magnetic stir bar) and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., start with 80°C). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. An acidic wash (e.g., 1M HCl) can be used to protonate the product and a basic wash (e.g., saturated NaHCO₃) to remove excess boronic acid.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Carboxypyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Carboxypyridine-3-boronic acid from common reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Question: My initial aqueous work-up of the reaction mixture resulted in a low purity of this compound, with significant amounts of byproducts remaining. What are the likely impurities and how can I improve the initial purification?
Answer:
Common byproducts in the synthesis of this compound, often prepared via Miyaura borylation of a corresponding halopyridine, include:
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Protodeborylation product (Nicotinic acid): The boronic acid group is replaced by a hydrogen atom.
-
Homocoupling byproducts: Coupling of two molecules of the starting halide or two molecules of the boronic acid.
-
Unreacted starting materials: Such as the halo-nicotinic acid precursor.
-
Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid. This is often a reversible process.
An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities.
Issue 2: Difficulty with Chromatographic Purification
Question: I am attempting to purify this compound by column chromatography on silica gel, but I am observing significant streaking and poor separation. What are the recommended chromatographic conditions?
Answer:
This compound is a polar compound, which can lead to strong interactions with silica gel, causing streaking and poor recovery. Here are some strategies to overcome this:
-
Use a polar eluent system: A mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and methanol is often effective for polar boronic acids.
-
Add a modifier: Including a small amount of an acid, such as acetic acid, in the eluent can help to improve the peak shape of acidic compounds by suppressing the ionization of the carboxylic acid and boronic acid groups.
-
Consider reverse-phase chromatography: For highly polar compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column can provide better separation. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a formic acid modifier.
-
Use of treated silica: In some cases, silica gel treated with boric acid has been used to improve the chromatography of boronic esters, though its effectiveness for pyridine boronic acids can be variable.
Issue 3: Oiling Out During Recrystallization
Question: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This can be due to several factors:
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The solution is cooling too quickly: Rapid cooling does not allow sufficient time for crystal nucleation and growth.
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High levels of impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
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Inappropriate solvent: The chosen solvent may not be ideal for crystallization.
To address this, you can try the following:
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Slower cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
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Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
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Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction before recrystallization.
-
Solvent screening: Experiment with different solvent systems. For a polar, acidic compound like this compound, polar protic solvents like water or ethanol, or mixtures with other organic solvents, could be effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The most common byproducts depend on the synthetic route. For a Miyaura borylation reaction starting from a halonicotinic acid, you can expect to see the protodeborylated product (nicotinic acid), homocoupling of the starting material, and potentially unreacted starting material. Boroxines, which are cyclic anhydrides of the boronic acid, are also commonly observed.
Q2: How can I remove unreacted starting halopyridine from my product?
A2: If the starting halopyridine is less polar than your desired product, it can often be removed by column chromatography. An acid-base extraction can also be effective if the starting material does not have an acidic proton and thus will remain in the organic layer while your product is extracted into the aqueous base.
Q3: Is it necessary to remove the palladium catalyst, and how can I do it?
A3: For many applications, especially in drug development, it is crucial to remove the palladium catalyst to very low levels. This can be achieved by filtering the reaction mixture through a pad of Celite®. For more stringent requirements, treatment with a metal scavenger may be necessary.
Q4: My purified this compound shows a complex NMR spectrum. What could be the reason?
A4: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This can lead to the presence of multiple species in solution, resulting in a more complex NMR spectrum than expected. The addition of a small amount of water or D₂O to the NMR sample can often simplify the spectrum by shifting the equilibrium towards the monomeric boronic acid.
Q5: What is the best way to store purified this compound?
A5: Boronic acids are susceptible to dehydration to form boroxines and can also be prone to oxidation. It is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | 70-85 | >98 | 60-80 | Simple, cost-effective, can yield high purity crystals. | Can be time-consuming to find the right solvent, may result in lower yields if the product is highly soluble in the mother liquor. |
| Acid-Base Extraction | 50-80 | 85-95 | 70-90 | Effective for removing neutral and basic impurities, good for initial cleanup. | May not remove acidic impurities, requires subsequent purification steps for high purity. |
| Silica Gel Chromatography | 70-90 | >99 | 50-70 | Can provide very high purity. | Can be challenging for polar boronic acids, may lead to product loss on the column. |
| Preparative RP-HPLC | 80-95 | >99.5 | 40-60 | Excellent for achieving very high purity and separating closely related impurities. | Expensive, time-consuming for large quantities, requires specialized equipment. |
Note: The values presented are typical ranges and can vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution (e.g., 1 M). The this compound will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3). The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this compound, a mixture of ethanol and water or isopropanol and water is a good starting point.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in a mixture of water and acetonitrile to a concentration of approximately 0.1 mg/mL.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
Technical Support Center: 5-Carboxypyridine-3-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxypyridine-3-boronic acid. The following sections address common issues encountered during experiments, with a focus on identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in Suzuki-Miyaura reactions using this compound?
A1: The most prevalent impurities include:
-
Protodeboronation product: Formation of nicotinic acid (pyridine-3-carboxylic acid) due to the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for heteroaryl boronic acids.
-
Homocoupling product: Dimerization of this compound to form a bipyridine dicarboxylic acid. This can be promoted by the presence of oxygen and certain palladium catalysts.
-
Decarboxylation product: Loss of the carboxylic acid group to form pyridine-3-boronic acid. This can occur under thermal stress or certain catalytic conditions.
-
Boroxine formation: Dehydration of the boronic acid to form a cyclic trimer anhydride (boroxine). This is often present in the starting material.
-
Ligand-derived impurities: Phenylated or other aryl impurities can arise from the phosphine ligands of the palladium catalyst.[1][2][3]
Q2: How can I minimize protodeboronation of this compound?
A2: Minimizing protodeboronation involves careful control of reaction conditions. Key strategies include:
-
Use of boronate esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.
-
Anhydrous conditions: Rigorously excluding water from the reaction mixture can suppress this side reaction.
-
Choice of base: Using a non-aqueous base or a fluoride source (e.g., CsF or KF) can be beneficial.
-
Reaction temperature: Running the reaction at the lowest effective temperature can minimize thermal decomposition pathways.
Q3: What causes the formation of homocoupling byproducts and how can it be prevented?
A3: Homocoupling is often catalyzed by palladium(II) species and can be exacerbated by the presence of oxygen. To prevent this:
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Use of Pd(0) catalysts: Employing a Pd(0) catalyst source or ensuring the in situ reduction of a Pd(II) precursor to Pd(0) is efficient.
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of homocoupling dimers.
Q4: Is decarboxylation a significant concern with this compound?
A4: Decarboxylation can occur, particularly at elevated temperatures.[4][5][6][7][8] The pyridine ring can facilitate this process. To mitigate decarboxylation:
-
Temperature control: Avoid excessive heating of the reaction mixture.
-
Catalyst selection: Some palladium catalysts and ligands may promote decarboxylation more than others. Screening different catalyst systems can be beneficial.
Q5: How can I detect and quantify impurities in my reaction mixture?
A5: The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the desired product from impurities. A C18 column with a gradient elution of acetonitrile and water (often with additives like formic acid or ammonium acetate) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify major impurities. ¹¹B NMR can be useful for observing boronic acid species and their derivatives.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product and presence of nicotinic acid. | Protodeboronation of this compound. | - Ensure rigorous anhydrous conditions. - Use a boronate ester of the starting material. - Optimize the base and solvent system. - Lower the reaction temperature. |
| Significant amount of a high molecular weight byproduct. | Homocoupling of the boronic acid starting material. | - Thoroughly degas all reagents and solvents. - Use a Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precursor. - Add a mild reducing agent like potassium formate. |
| Presence of pyridine-3-boronic acid or its derivatives. | Decarboxylation of the starting material or product. | - Reduce the reaction temperature. - Screen different palladium catalysts and ligands. - Minimize reaction time. |
| Complex mixture of unidentified byproducts. | Multiple side reactions occurring. | - Re-evaluate the entire reaction setup for sources of air and moisture. - Perform a systematic optimization of reaction parameters (catalyst, ligand, base, solvent, temperature). - Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts. |
| Poor separation of impurities during HPLC analysis. | Inappropriate column or mobile phase conditions. | - Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). - Optimize the mobile phase gradient and pH. - Consider using an ion-pairing reagent for highly polar compounds. |
Quantitative Data on Impurity Formation
While specific impurity percentages are highly dependent on the exact reaction conditions and substrates used, the following table provides a general overview of impurity levels that can be achieved under optimized conditions for Suzuki-Miyaura reactions involving pyridine boronic acid derivatives.
| Impurity Type | Typical Levels (Optimized Conditions) | Key Influencing Factors | Reference |
| Protodeboronation Product | < 1-5% | Water content, temperature, base | General knowledge |
| Homocoupling Product | < 1-2% | Oxygen presence, Pd(II) concentration | [9] |
| Ligand-Derived Impurities | < 0.1% | Choice of phosphine ligand, catalyst loading | [1][2][3] |
| Decarboxylation Product | Variable (can be significant at high temp.) | Temperature, catalyst system | [4][5][6][7][8] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This method provides a starting point for the analysis of reaction mixtures containing this compound and its derivatives.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Recrystallization
This is a general guideline for the purification of a solid biaryl product derived from this compound. The choice of solvent is critical and needs to be determined experimentally.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification via Acid-Base Extraction
This technique can be effective for separating the carboxylic acid-containing product from non-acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Base Extraction: Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired product should move into the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4, causing the purified product to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
Visualizations
Caption: Potential impurity formation pathways in Suzuki reactions.
Caption: General experimental workflow for product purification.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2010) | François Bilodeau | 78 Citations [scispace.com]
- 6. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
dealing with poor solubility of 5-Carboxypyridine-3-boronic acid in reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 5-Carboxypyridine-3-boronic acid, with a focus on addressing its poor solubility in reaction settings.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving this compound.
Question: My this compound is not dissolving in my reaction solvent. What can I do?
Answer:
Poor solubility is a known challenge with this compound due to its polar carboxylic acid and pyridine moieties combined with the boronic acid group. If you are observing poor solubility, consider the following strategies:
-
Solvent Selection: While highly polar aprotic solvents like DMF, DMSO, or polar protic solvents like alcohols might be a starting point, a single solvent may not be sufficient. It is recommended to perform a small-scale parallel solvent screening to identify an optimal solvent or solvent mixture.[1] Ethers and ketones have also shown good solubility for some boronic acids.[2][3]
-
Use of a Co-solvent: The addition of water is a common and effective strategy, particularly in Suzuki-Miyaura coupling reactions.[1] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and plays a role in the transmetalation step of the catalytic cycle.[1] Common biphasic systems include Toluene/H₂O, Dioxane/H₂O, or THF/Water.[1][4]
-
Base Selection: The choice of base can influence solubility. The salt formed between the carboxylic acid and the base will have different solubility properties. Consider screening bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] Ensure the base is finely powdered to maximize its surface area and dissolution rate.[1]
-
Temperature: Gently heating the mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst.
-
Derivative Formation: In some cases, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) for the reaction can be a viable strategy.[2][3] These esters are often more soluble in organic solvents and can hydrolyze in situ to the active boronic acid under the reaction conditions.[5]
Question: The reaction is very slow or appears to be stalled. Could this be a solubility issue?
Answer:
Yes, a slow or incomplete reaction is a classic symptom of poor reagent solubility, leading to a low concentration of the boronic acid in the reaction phase. Here’s how to troubleshoot this:
-
Improve Mass Transfer in Biphasic Systems: If you are using a two-phase system (e.g., Toluene/Water), slow reaction rates are often due to poor mass transfer between the aqueous and organic phases.[1]
-
Vigorous Stirring: Ensure the reaction is being stirred vigorously enough to create an emulsion, which maximizes the surface area between the two phases.[1]
-
Phase-Transfer Catalysts (PTCs): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction.[1] PTCs help transfer the activated boronate anion from the aqueous phase to the organic phase where the catalyst resides.[1]
-
-
Optimize the Catalyst System: While not directly a solubility issue, an inefficient catalyst can exacerbate the problem. For Suzuki couplings, consider palladium catalysts with bulky phosphine ligands, which are known to be very efficient.[6]
-
Consider Homogeneous Conditions: If a biphasic system is not working, switching to a single-phase solvent system in which all components are soluble may be necessary. Solvents like DMF can sometimes be used without water.[6]
Question: I am observing side products or degradation of my boronic acid. What could be the cause?
Answer:
Boronic acids can be prone to certain side reactions, especially under prolonged heating when the main reaction is slow due to solubility issues.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be more prevalent in aqueous media.[6] Minimizing reaction time by improving solubility and reaction rate can help reduce this side reaction.
-
Boroxine Formation: Boronic acids can dehydrate, especially upon heating, to form cyclic trimers called boroxines.[7] These boroxines are often less soluble and less reactive than the corresponding boronic acid.[7] Using a co-solvent like water and ensuring the base is present can help prevent boroxine formation.
-
Ester Cleavage: If your other reactant contains a base-labile group like an ester, the basic conditions of the reaction can cause cleavage. Using a milder base like KF might prevent this, though it can sometimes lead to slower reaction rates.[6]
Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing solubility-related issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
What are the key properties of this compound?
-
CAS Number: 913836-03-0[8]
-
Molecular Formula: C₆H₆BNO₄
-
Molecular Weight: 166.93 g/mol
-
Appearance: Typically an off-white to white solid.
What are the recommended storage and handling conditions?
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[10][11] It is often recommended to store under an inert atmosphere (e.g., Argon) at cool temperatures (2-8°C).[12] Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong bases.[10]
-
Handling: Use in a well-ventilated area and avoid dust formation.[10][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid contact with skin, eyes, and clothing.[10]
How can I monitor the progress of a reaction involving this compound?
-
Reaction progress can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13]
-
For LC-MS analysis, developing a method that can resolve the polar boronic acid starting material from the product is key. Methods using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile have been successful for a range of boronic acids.[14]
Quantitative Data
Finding precise, experimentally determined solubility data for this compound in various organic solvents is challenging. However, based on the properties of similar compounds like nicotinic acid and phenylboronic acid, a qualitative solubility profile can be inferred.
| Solvent Class | Solvent Example | Expected Solubility | Rationale / Notes |
| Polar Protic | Water | Moderate to High | The carboxylic acid and pyridine nitrogen can form hydrogen bonds. Solubility is pH-dependent. |
| Methanol / Ethanol | Moderate | Good general solvents for polar molecules. | |
| Polar Aprotic | DMSO, DMF | Moderate to High | High polarity can solvate the polar functional groups. Often used in Suzuki couplings.[6] |
| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF; may require a co-solvent.[15] | |
| Ethers | THF, Dioxane | Low to Moderate | Common solvents for Suzuki reactions, almost always used with water as a co-solvent.[1] |
| Hydrocarbons | Toluene, Hexane | Very Low | Non-polar solvents are unlikely to dissolve this highly polar molecule. Toluene is often used in biphasic systems with water.[1] |
| Chlorinated | Chloroform (CHCl₃) | Low | Can be a good solvent for some boronic esters, but likely poor for the free acid.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Poorly Soluble Boronic Acid
This protocol outlines a general starting point for a Suzuki-Miyaura coupling reaction, incorporating strategies to address poor solubility.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.[1]
-
Catalyst Preparation: In a separate, small vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.
-
Reaction Initiation: Add the catalyst slurry to the main reaction flask via syringe. If using a phase-transfer catalyst (e.g., TBAB, 5-10 mol%), it can be added with the initial solids.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvent systems to find the optimal conditions for solubility and reactivity.[1]
Caption: Workflow for parallel solvent screening.
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, palladium precatalyst, and ligand in a suitable, volatile solvent like THF. Do not include the this compound if it is completely insoluble in the stock solvent.
-
Vial Array Setup: In an array of reaction vials, add the chosen base and the this compound to each vial.
-
Solvent Addition: To each vial, add a different test solvent or solvent/water mixture (e.g., Vial 1: Toluene/H₂O; Vial 2: Dioxane/H₂O; Vial 3: DMF).
-
Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.
-
Analysis: After a set amount of time, take a small aliquot from each reaction and analyze by LC-MS or TLC to compare the conversion to the desired product. This will identify the most promising solvent system for a larger-scale reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. This compound | 913836-03-0 [chemicalbook.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of 5-Carboxypyridine-3-boronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the homocoupling of 5-carboxypyridine-3-boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to diagnose and resolve issues related to excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for diagnosing and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of boronic acids, including this compound, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Additionally, the pyridine nitrogen and the carboxylic acid group in this compound can coordinate with the palladium catalyst, potentially deactivating it and favoring side reactions like homocoupling.[2]
Q2: How does the choice of palladium source affect homocoupling?
A2: The palladium source plays a critical role in the extent of homocoupling:
-
Pd(II) Sources: Pre-catalysts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) require in-situ reduction to the active Pd(0) state. This reduction can be promoted by the homocoupling of two boronic acid molecules.[1]
-
Pd(0) Sources: Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require a reduction step that can initiate homocoupling.
-
Palladium Pre-catalysts: Modern pre-catalysts, such as those developed by Buchwald, are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[3]
Q3: What is the role of ligands in minimizing the homocoupling of this compound?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[4] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.
-
Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that promote homocoupling.
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is essential for activating the boronic acid, but an inappropriate choice can worsen homocoupling. For this compound, consider the following:
-
Weaker Inorganic Bases are Often Preferred: Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective.[3][5] They are generally strong enough to facilitate transmetalation without promoting significant side reactions.
-
Account for the Carboxylic Acid: An extra equivalent of base may be necessary to neutralize the acidic proton of the carboxylic acid group.[2]
Q5: Can the carboxylic acid group on the pyridine ring cause specific problems?
A5: Yes, the carboxylic acid group can introduce challenges. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[2] This can stall the catalytic cycle and increase the likelihood of side reactions. In some cases, converting the carboxylic acid to an ester before the coupling reaction and then hydrolyzing it back can be a successful strategy.[2]
Mechanisms of Homocoupling
Caption: Proposed mechanisms for boronic acid homocoupling.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for Coupling of Functionalized Aryl Boronic Acids
Data compiled from literature for substrates similar to this compound, such as 5-bromonicotinic acid and 3-carboxyphenylboronic acid.[6]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3 - 5 | K₃PO₄ | DMF | 100 - 120 | 12 - 24 | 80 - 95 | Reliable but often requires longer reaction times and higher temperatures. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 1 - 3 | K₂CO₃ | Dioxane/H₂O | 80 - 100 | 2 - 8 | 85 - 98 | Generally faster reaction times and high yields. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 1 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 100 | 4 - 12 | 90 - 99 | Highly active catalyst system, often effective for challenging substrates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky Monodentate | 1 - 2 | K₃PO₄ | Dioxane | RT - 80 | 8 - 16 | 85 - 95 | Effective at lower temperatures. |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered potassium phosphate (3.0 equiv.).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to precipitate any remaining carboxylic acid product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
workup procedure to remove excess 5-Carboxypyridine-3-boronic acid
Welcome to the technical support center for handling 5-Carboxypyridine-3-boronic acid. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental workups.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary strategies for removing excess this compound from a reaction mixture?
Due to its unique structure featuring both acidic (boronic acid, carboxylic acid) and basic (pyridine nitrogen) functionalities, this compound is highly polar and exhibits pH-dependent solubility. The primary strategies for its removal exploit these characteristics and include:
-
Acid-Base Extraction: Manipulating the pH of the aqueous phase to selectively partition the boronic acid (or the desired product) between aqueous and organic layers.
-
Scavenger Resins: Utilizing solid-supported scavengers that selectively bind to boronic acids, allowing for their removal by simple filtration.
-
Chromatography: While challenging due to the high polarity, techniques like reverse-phase or modified normal-phase chromatography can be effective.[1][2]
-
Recrystallization/Precipitation: Exploiting solubility differences between the boronic acid and the desired product, often by adjusting pH to the isoelectric point to induce precipitation.[3][4]
The optimal method depends on the properties of your desired product.
FAQ 2: My product is neutral and soluble in organic solvents. How can I use acid-base extraction?
This is the most straightforward scenario. You can exploit the acidic nature of the boronic acid to convert it into a water-soluble salt, which will be extracted into an aqueous basic solution.
Core Principle: At a basic pH, both the carboxylic acid and boronic acid groups are deprotonated, forming a highly water-soluble boronate salt. Your neutral organic product will remain in the organic layer.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, add brine (saturated NaCl solution) to help break it.
-
Product has slight basicity: If your product has a weakly basic site, use a milder base like sodium bicarbonate (NaHCO₃) initially to only deprotonate the more acidic carboxylic acid.
-
Incomplete Removal: Repeat the basic wash 2-3 times to ensure complete removal of the boronic acid.
See the detailed protocol below for a step-by-step guide.
FAQ 3: My desired product is also polar and/or acidic. What are my options?
When your product has similar properties to the boronic acid, simple extraction is not feasible. The best alternatives are scavenger resins or chromatography.
-
Scavenger Resins: This is often the most effective method. Resins with diol or N-methylglucamine functionalities are specifically designed to bind boronic acids. You stir the resin with the crude reaction mixture, and the resin-boronic acid complex is simply filtered off. This method is highly selective and avoids issues with liquid-liquid extractions.[5][6]
-
Chromatography: This will require careful development.
-
Reverse-Phase (C18): Often a good starting point for polar compounds.[1][2] Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA to ensure consistent protonation.
-
Silica Gel: Generally not recommended for highly polar boronic acids as they tend to streak or irreversibly bind to the silica.[2] If you must use silica, consider a highly polar solvent system like dichloromethane/methanol.[7]
-
-
Recrystallization: This is highly dependent on the specific properties of your product and the boronic acid. You may be able to find a solvent system where the product or the boronic acid selectively crystallizes. Adjusting the pH of a solution to the isoelectric point of either the product or the starting material can be an effective way to induce crystallization.[4]
Purification Protocols
Protocol 1: Workup by Acid-Base Extraction
Application: For removing this compound from neutral, organic-soluble products.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. The deprotonated boronic acid is now in the aqueous phase.[7][8]
-
Repeat: Repeat the extraction with the basic solution two more times to ensure complete removal.
-
Neutral Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Workup by Scavenger Resin
Application: For selective removal of this compound when the product is also polar, acidic, or sensitive to pH changes.
Methodology:
-
Resin Selection: Choose a boronic acid scavenger resin, such as a silica-based resin functionalized with diol or diethanolamine groups (e.g., SiliaBond Diol).[5][6][9]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF, or Methanol).
-
Incubation: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the excess boronic acid).
-
Agitation: Stir the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Monitor the reaction by TLC or LCMS to determine when the boronic acid has been consumed.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate the solvent under reduced pressure to yield the purified product.
Data Presentation
The selection of a workup procedure is guided by the properties of both the excess reagent and the desired product.
| Property | This compound | Implication for Workup |
| Molecular Formula | C₆H₆BNO₄[10] | High heteroatom content contributes to high polarity. |
| Molecular Weight | 166.93 g/mol [10] | Low molecular weight, generally good solubility. |
| Melting Point | 226-230 °C[11] | Crystalline solid at room temperature. |
| Functionalities | Carboxylic Acid, Boronic Acid, Pyridine | Amphoteric: acidic and basic sites. Solubility is highly pH-dependent. |
| Solubility | Soluble in aqueous base and aqueous acid. Low solubility in non-polar organic solvents. | Enables separation from non-polar compounds via acid-base extraction.[7][8] |
| Purification Method | Pros | Cons | Best For |
| Acid-Base Extraction | Simple, scalable, inexpensive.[12] | Only works if product has different acid/base properties; risk of emulsions. | Removing the acidic boronic acid from neutral, organic-soluble products. |
| Scavenger Resins | Highly selective, mild conditions, simple filtration workup.[5][6] | Resins can be expensive; may require screening for optimal resin and conditions. | Products that are also polar, acidic, or sensitive to aqueous workups. |
| Chromatography | Can separate compounds with very similar properties. | Can be low-yielding for polar boronic acids due to streaking/adsorption on silica.[2] | Complex mixtures where other methods fail; requires careful method development. |
| Recrystallization | Can provide very high purity material; scalable. | Highly substrate-dependent; requires finding a suitable solvent system.[3] | When there is a significant solubility difference between the product and boronic acid. |
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. suprasciences.com [suprasciences.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound | CAS#:913836-03-0 | Chemsrc [chemsrc.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 5-Carboxypyridine-3-boronic acid and 2-pyridineboronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for the successful synthesis of complex molecules. Pyridine boronic acids are vital reagents for introducing the pyridyl moiety, a common scaffold in pharmaceuticals. This guide provides an objective comparison of the reactivity of two commercially available isomers, 5-Carboxypyridine-3-boronic acid and 2-pyridineboronic acid, in the context of the widely used Suzuki-Miyaura cross-coupling reaction. This comparison is based on established principles of reactivity and published data for analogous systems, highlighting the inherent electronic and steric factors that govern their performance.
Introduction to the Reagents
This compound is a pyridine boronic acid substituted with a carboxylic acid group, which is a strong electron-withdrawing group. This functional group can influence the electronic properties of the pyridine ring and the boronic acid moiety, and also presents the possibility of undergoing decarboxylation under certain reaction conditions.[1][2][3][4]
2-pyridineboronic acid is one of the simplest pyridine boronic acid isomers. Its reactivity is significantly influenced by the proximity of the basic nitrogen atom to the boronic acid group. This arrangement is known to cause challenges in Suzuki-Miyaura couplings, a phenomenon often referred to as the "2-pyridyl problem".[5][6][7]
Reactivity Comparison: Theoretical and Practical Considerations
| Feature | This compound | 2-pyridineboronic acid |
| Dominant Influencing Factor | Electronic effect of the carboxylic acid group and potential for decarboxylation. | Steric hindrance and electronic effects from the adjacent nitrogen atom (the "2-pyridyl problem"). |
| Expected Reactivity | Moderate to good, but can be condition-dependent to avoid decarboxylation. The electron-withdrawing nature of the carboxyl group may impact transmetalation rates.[8] | Generally lower and more challenging due to catalyst inhibition and instability.[5][6][9] |
| Key Challenges | Potential for decarboxylation at elevated temperatures.[2][3] | Prone to protodeboronation (instability).[7] The lone pair on the nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6] |
| Typical Yields | Generally moderate to high yields can be expected with optimized conditions that minimize decarboxylation. | Often results in low to moderate yields, with a success rate reported to be low in some high-throughput screening efforts.[5] |
| Substrate Scope | Generally broad, compatible with a range of aryl and heteroaryl halides. | More limited, often requiring specialized ligands and conditions to achieve satisfactory results.[10][11] |
Experimental Data Summary
While a direct comparison is unavailable, the following table summarizes typical yields for Suzuki-Miyaura couplings of pyridine boronic acids with various substituents, illustrating the general trends discussed.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Pyridineboronic acid derivatives | Aryl Bromides | Pd₂(dba)₃ / Phosphine Oxide Ligands | KF | Dioxane | Good to Excellent | [10][11] |
| 3-Pyridylboronic acid | 2-Chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | 86 | [12] |
| 4-Cyano and 4-Methoxy Phenylboronic acids | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [13] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Moderate | [12] |
Note: This table is a compilation from different sources and not a direct comparison under identical conditions. It serves to provide a general context for the reactivity of various pyridine boronic acids.
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura coupling reactions involving pyridine boronic acids. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol 1: General Procedure for Coupling with this compound
This protocol is adapted from standard Suzuki-Miyaura conditions, with considerations for the carboxylic acid functionality.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
The reaction mixture is heated with stirring at a temperature ranging from 80-110 °C. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Optimized Procedure for Coupling with 2-pyridineboronic acid
This protocol incorporates strategies to mitigate the "2-pyridyl problem," such as the use of specific ligands or boronate esters.
Materials:
-
2-pyridineboronic acid or a stabilized derivative (e.g., pinacol ester, MIDA boronate)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, RuPhos, or a phosphine oxide ligand)
-
Base (e.g., KF, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the 2-pyridylboron reagent (1.5 equiv), the base (3.0 equiv), the palladium precursor, and the ligand to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
The vessel is sealed and heated with vigorous stirring at 90-120 °C.
-
Reaction progress is monitored by GC-MS or LC-MS.
-
Work-up and purification are carried out as described in Protocol 1.
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of the two pyridine boronic acids.
Conclusion
References
- 1. Organophotoredox/palladium dual catalytic decarboxylative Csp 3 –Csp 3 coupling of carboxylic acids and π-electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02609C [pubs.rsc.org]
- 2. pnnl.gov [pnnl.gov]
- 3. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - East China Normal University [pure.ecnu.edu.cn]
- 4. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. Pyridine-containing biaryls are of particular interest due to their ubiquity in biologically active molecules. However, the choice of the pyridine boronic acid isomer can significantly impact the success of the coupling reaction. This guide provides an objective comparison of the performance of 2-, 3-, and 4-pyridine boronic acids in Suzuki-Miyaura coupling, supported by experimental data and detailed protocols.
Reactivity and Stability: The "2-Pyridyl Problem"
The reactivity of pyridine boronic acid isomers in Suzuki coupling is heavily influenced by the position of the nitrogen atom relative to the boronic acid group. A well-documented challenge is the "2-pyridyl problem," which refers to the often poor reactivity and instability of 2-pyridine boronic acid.[1][2][3] This is attributed to several factors:
-
Protodeboronation: 2-Pyridylboronic acids are highly susceptible to an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This decomposition pathway consumes the boronic acid, leading to reduced yields of the desired product.[4] The proximity of the nitrogen atom is believed to exacerbate this instability.[2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the 2-pyridyl group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and slowing down the desired catalytic cycle.[3][5]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, including 2-pyridyl boronic acid, can exhibit slow rates of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.[6]
In contrast, 3- and 4-pyridine boronic acids are significantly more stable and less prone to protodeboronation, generally leading to higher yields and more robust reaction outcomes.[2]
To mitigate the challenges associated with 2-pyridine boronic acid, more stable derivatives are often employed. These include:
-
Boronic Esters (e.g., pinacol, MIDA): These derivatives are generally more stable towards protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions.[2][7]
-
Potassium Pyridyltrifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation and serve as excellent coupling partners.[2]
Quantitative Performance Comparison
The following tables summarize experimental data from various studies, illustrating the comparative reactivity of pyridine boronic acid isomers in Suzuki-Miyaura coupling. It is important to note that direct comparisons of yields across different studies can be misleading due to variations in reaction conditions.
Table 1: Comparison of Pyridine Boronic Acid Isomer Reactivity
| Pyridine Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Modest[2] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Good[2] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | High[2] |
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 100 | 18 | High[8] |
Table 3: Suzuki-Miyaura Coupling of 4-Iodopyridine with 4-Pyridineboronic Acid Pinacol Ester
| Catalyst | Base | Solvent | Method | Yield (%) | Byproduct (%) |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Toluene/H₂O | Original | 97.2 | 0.05 |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | CPME/H₂O | Optimized | 97.8 | Not Detected |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving pyridine boronic acid isomers.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pyridine boronic acid or derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, pyridine boronic acid/derivative, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Specific Protocol: Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[8]
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate and water, separate the organic layer, extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing the Process
To better understand the workflows and challenges, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the problematic side reaction of protodeboronation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for 2-pyridyl boronic acid in coupling reactions.
Conclusion
The choice of pyridine boronic acid isomer is a critical parameter in the planning of Suzuki-Miyaura cross-coupling reactions. While 3- and 4-pyridine boronic acids are generally robust and reliable coupling partners, the use of 2-pyridine boronic acid requires careful consideration of its inherent instability. By understanding the "2-pyridyl problem" and employing strategies such as the use of more stable boronic acid derivatives and optimized reaction conditions, researchers can successfully synthesize a wide range of valuable 2-pyridyl-containing compounds. This guide provides a foundation for navigating the complexities of these important building blocks in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 5-Carboxypyridine-3-boronic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of building blocks is a critical determinant of success. Pyridineboronic acids, valued for their role in constructing complex molecular architectures, are a case in point. Among these, 5-Carboxypyridine-3-boronic acid stands out due to its unique combination of a nicotinic acid scaffold and a boronic acid moiety. This guide provides an objective comparison of this compound with its other positional isomers, highlighting its advantages in chemical synthesis and biological applications, supported by established chemical principles and data from analogous systems.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its parent molecule, nicotinic acid (Pyridine-3-carboxylic acid), is essential. These properties influence their reactivity, solubility, and pharmacokinetic profiles.
| Property | This compound | Nicotinic Acid (for reference) |
| CAS Number | 913836-03-0 | 59-67-6 |
| Molecular Formula | C₆H₆BNO₄ | C₆H₅NO₂ |
| Molecular Weight | 166.93 g/mol | 123.11 g/mol |
| Hydrogen Bond Donors | 3 | 1 |
| Hydrogen Bond Acceptors | 5 | 3 |
Data sourced from Alfa Chemistry and Wikipedia.[1][2]
Advantages in Chemical Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[3] The reactivity of pyridineboronic acid isomers in this reaction is significantly influenced by the position of the boronic acid group and other substituents on the pyridine ring.
Inferred Reactivity Based on Isomeric Position:
-
2-Substituted Pyridylboronic Acids (The "2-Pyridyl Problem"): Isomers with a boronic acid group at the 2-position of the pyridine ring often exhibit lower reactivity in Suzuki-Miyaura coupling. This is attributed to the proximity of the nitrogen atom, which can lead to catalyst inhibition by coordinating to the palladium center and can also increase the susceptibility of the boronic acid to protodeboronation (a key decomposition pathway).[5]
-
4-Substituted Pyridylboronic Acids: These isomers are generally more reactive than their 2-substituted counterparts. The nitrogen atom at the 4-position has a less pronounced inhibitory effect on the catalyst.[6]
-
3-Substituted Pyridylboronic Acids (like this compound): Isomers with the boronic acid at the 3-position, such as this compound, are often the most reactive among the pyridylboronic acids. The boronic acid at this position experiences minimal steric hindrance and reduced electronic deactivation from the ring nitrogen, facilitating the crucial transmetalation step in the catalytic cycle.
The Influence of the Carboxylic Acid Group:
The presence of a carboxylic acid group can sometimes complicate Suzuki-Miyaura reactions, as the carboxylate can coordinate to the palladium catalyst and deactivate it. However, this challenge can typically be overcome by careful selection of the catalyst, ligands, and reaction conditions.[7] The advantage of the carboxylic acid moiety is its utility as a handle for further functionalization, allowing for the straightforward synthesis of amides, esters, and other derivatives, which is highly valuable in the generation of compound libraries for drug discovery.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a pyridineboronic acid, which can be adapted for this compound and its isomers.
Materials:
-
Aryl bromide (1.0 mmol)
-
Pyridineboronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a round-bottom flask, add the aryl bromide, pyridineboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Advantages in Biological Applications: Enzyme Inhibition
The unique structure of this compound, which combines the pharmacologically significant nicotinic acid (a form of vitamin B3) scaffold with a boronic acid moiety, makes it a compelling candidate for the development of novel enzyme inhibitors.[2][8]
The Nicotinic Acid Scaffold:
Pyridine carboxylic acid isomers, including nicotinic acid, are prevalent in a wide range of FDA-approved drugs and are known to exhibit diverse biological activities.[9][10] The pyridine ring can participate in hydrogen bonding and π-π stacking interactions within enzyme active sites, enhancing binding affinity. The carboxylic acid group provides an additional point of interaction and can influence the molecule's solubility and pharmacokinetic properties.[11]
The Boronic Acid Pharmacophore:
Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs, such as bortezomib, containing this functional group.[12] The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues commonly found in the active sites of proteases and other enzymes, leading to potent inhibition.[13]
Application as PARP Inhibitors:
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[14] Inhibitors of PARP, particularly PARP-1, have emerged as a significant class of anticancer drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[15] The nicotinamide moiety is a key structural feature of many PARP inhibitors, as they mimic the nicotinamide portion of the NAD+ substrate. Given that this compound is a derivative of nicotinic acid, it is a rational candidate for the design of novel PARP inhibitors.
While direct experimental data for this compound as a PARP inhibitor is not yet prominent in the literature, the structure-activity relationships of known PARP inhibitors suggest that the carboxamide group (which can be readily synthesized from the carboxylic acid of this compound) is crucial for potent inhibition.[16]
Illustrative IC₅₀ Values of Pyridine-based PARP-1 Inhibitors:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some known pyridine-based PARP-1 inhibitors to illustrate the potency that can be achieved with this scaffold.
| Compound | PARP-1 IC₅₀ (nM) | Reference |
| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (11a) | 8.6 ± 0.6 | Bioorganic & Medicinal Chemistry, 2015 , 23(20), 6551-9.[16] |
| Olaparib (a clinical PARP inhibitor for comparison) | 5 | Journal of Medicinal Chemistry, 2016 , 59(4), 1381-1398. |
Note: These are not isomers of this compound but serve to demonstrate the potential of the pyridine carboxamide scaffold in PARP inhibition.
Signaling Pathway: PARP Inhibition in DNA Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can accumulate and lead to double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
PARP-1's Role in the DNA Damage Response Pathway
Caption: The role of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Conclusion
This compound presents a compelling profile for researchers and drug development professionals. Its advantageous isomeric positioning suggests superior reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling, facilitating the efficient construction of complex molecules. Furthermore, its inherent nicotinic acid scaffold, combined with the proven utility of boronic acids as enzyme inhibitors, positions it as a promising starting point for the development of novel therapeutics, particularly in the area of PARP inhibition for cancer therapy. While direct comparative experimental data with its isomers is an area for future investigation, the foundational principles of organic and medicinal chemistry strongly support the strategic advantages of this compound.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 5-Carboxypyridine-3-boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds containing a pyridine moiety is a cornerstone of medicinal chemistry and materials science. While 5-carboxypyridine-3-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling, its alternatives offer solutions to challenges such as reagent stability, reaction efficiency, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal synthetic strategy.
Introduction to the Challenge
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. However, the use of pyridine boronic acids, particularly 2-pyridyl derivatives, can be problematic due to their instability and propensity for protodeboronation, leading to low yields and challenging reaction optimization.[1][2] The electron-withdrawing nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the metal catalyst can further complicate these reactions.[3][4] These challenges have spurred the development of robust alternatives that bypass the need for unstable boronic acids.
Key Alternatives and Performance Comparison
Several innovative strategies have emerged as viable alternatives to traditional pyridine boronic acids. These include the use of pyridine sulfinates, direct decarboxylative cross-coupling of pyridine carboxylic acids, and direct C-H functionalization of the pyridine ring. Each method presents distinct advantages in terms of stability, reactivity, and functional group tolerance.
Pyridine Sulfinates: Stable and Efficient Nucleophiles
Pyridine sulfinates have been demonstrated as exceptionally stable and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[5][6][7] This approach circumvents the issues associated with the instability of pyridine-2-boronates, leading to a cross-coupling process with a broad scope and high utility.[5][8]
Performance Data:
| Entry | Pyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 95 | [5] |
| 2 | Pyridine-3-sulfinate | 4-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 88 | [5] |
| 3 | Pyridine-4-sulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 92 | [5] |
| 4 | 5-Carboxypyridine-3-sulfinate | 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 78 | [7] |
Decarboxylative Cross-Coupling: A Direct Approach
Decarboxylative cross-coupling offers a direct route to biaryls from readily available pyridine carboxylic acids, eliminating the need for pre-functionalization to an organometallic reagent.[9] This transformation can be achieved using palladium catalysis or, more recently, through metallaphotoredox catalysis employing inexpensive iron and nickel salts.[10][11][12]
Performance Data:
| Entry | Pyridine Carboxylic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Picolinic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF | 85 | [12] |
| 2 | Nicotinic acid | 4-Iodoanisole | FeCl₃ / NiBr₂·diglyme | K₂CO₃ | DMF | 82 | [10] |
| 3 | Isonicotinic acid | 1-Iodonaphthalene | FeCl₃ / NiBr₂·diglyme | K₂CO₃ | DMF | 75 | [10] |
| 4 | 5-Carboxypyridine-3-carboxylic acid | 4-Iodotoluene | Pd(TFA)₂ / Xantphos | Ag₂CO₃ | Toluene | 68 | [13] |
Direct C-H Arylation: An Atom-Economical Strategy
Direct C-H arylation of pyridines is a highly atom-economical method for biaryl synthesis that avoids the preparation of organometallic reagents altogether.[14] This approach typically employs a directing group to achieve regioselectivity and can be catalyzed by various transition metals, including palladium, rhodium, and copper.[15][16]
Performance Data:
| Entry | Pyridine Substrate | Arylating Agent | Catalyst/Ligand | Additive/Oxidant | Solvent | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | Diphenyliodonium tetrafluoroborate | Pd(OAc)₂ | - | Acetic Acid | 95 | [16] |
| 2 | Pyridine N-oxide | Benzene | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 88 | [15] |
| 3 | Pyridine | Aryl Tosylate | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Toluene | 76 | [15] |
| 4 | 2-(Methylthio)pyridine | 4-Bromotoluene | CuI / 1,10-phenanthroline | Cs₂CO₃ | DMF | 82 | [15] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pyridine-2-sulfinate
This protocol is adapted from the work of Willis and co-workers.[5]
Materials:
-
Pyridine-2-sulfinate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1)
Procedure:
-
To a reaction vessel, add the pyridine-2-sulfinate, aryl bromide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
The reaction mixture is stirred at 100 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Decarboxylative Cross-Coupling via Fe/Ni Metallaphotoredox Catalysis
This protocol is based on the work of MacMillan and co-workers.[10]
Materials:
-
Pyridine carboxylic acid (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Iron(III) chloride (FeCl₃) (10 mol%)
-
Nickel(II) bromide diglyme complex (NiBr₂·diglyme) (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, a reaction vial is charged with the pyridine carboxylic acid, aryl iodide, FeCl₃, NiBr₂·diglyme, dtbbpy, and K₂CO₃.
-
DMF is added, and the vial is sealed.
-
The reaction mixture is stirred and irradiated with a 34 W blue LED lamp at room temperature for 24 hours.
-
After the reaction is complete, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography.
Visualizing the Mechanisms
To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycles of the key alternative methodologies.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Simplified Fe/Ni metallaphotoredox decarboxylative coupling.
Caption: General pathway for directed C-H arylation.
Conclusion
The synthesis of pyridine-containing biaryls is crucial for the advancement of pharmaceuticals and functional materials. While this compound remains a useful reagent, the challenges associated with its stability and reactivity have driven the development of superior alternatives. Pyridine sulfinates, decarboxylative cross-coupling, and direct C-H arylation represent powerful and versatile strategies that offer significant advantages in terms of operational simplicity, substrate scope, and overall efficiency. By understanding the comparative performance and experimental nuances of these methods, researchers can select the most appropriate approach to accelerate their discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5-Carboxypyridine-3-boronic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-Carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed experimental protocol for a common and cost-effective synthesis method, alongside a comparison with a popular alternative. Furthermore, this guide outlines the validation of the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with expected data and potential impurities.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a lithium-halogen exchange reaction starting from 5-bromonicotinic acid. This method is a staple in organometallic chemistry for the preparation of aryl and heteroaryl boronic acids.[1][2]
Experimental Protocol: Lithium-Halogen Exchange Route
This protocol is adapted from established procedures for the synthesis of analogous pyridylboronic acids.[3]
Materials:
-
5-Bromonicotinic acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetonitrile
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromonicotinic acid and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The first equivalent of n-BuLi deprotonates the carboxylic acid, and the second equivalent performs the lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C until the pH of the aqueous layer is approximately 2. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with THF.
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from acetonitrile or by acid-base extraction to yield this compound as a white solid.[4][5]
Comparison of Synthetic Methods
| Feature | Lithium-Halogen Exchange | Miyaura Borylation |
| Starting Material | 5-Bromonicotinic acid | 5-Bromonicotinic acid (or its ester) |
| Key Reagents | n-Butyllithium, Trialkyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (typically 80-100 °C) |
| Advantages | High yields, readily available reagents, straightforward procedure. | Milder conditions for some substrates, excellent functional group tolerance.[6][7][8] |
| Disadvantages | Requires strictly anhydrous conditions and low temperatures; sensitive to some functional groups. | Requires a palladium catalyst which can be expensive and needs to be removed from the final product; may require optimization of ligands and base.[9] |
Product Validation by NMR and MS
The successful synthesis of this compound is confirmed by spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for validation.
| Expected ¹H NMR Data (in DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~9.1 | s |
| ~8.8 | s |
| ~8.4 | s |
| ~8.3 | br s |
| ~13.5 | br s |
| Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~153 | C-6 |
| ~148 | C-2 |
| ~142 | C-4 |
| ~135 | C-5 |
| Note: The carbon attached to the boron atom (C-3) may not be observed or may be very broad due to quadrupolar relaxation. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. Boronic acids are known to readily form anhydrides (boroxines) under mass spectrometry conditions, which may lead to the observation of ions corresponding to these species.
| Expected ESI-MS Data | |
| m/z (negative mode) | Assignment |
| 166.03 | [M-H]⁻ |
| m/z (positive mode) | Assignment |
| 168.04 | [M+H]⁺ |
| 190.03 | [M+Na]⁺ |
| Note: The molecular formula of this compound is C₆H₆BNO₄, and the molecular weight is 166.93 g/mol .[10] |
Potential Impurities and Purification
Common impurities in the synthesis of aryl boronic acids include the starting halide, homo-coupled biaryls, and protodeborylated byproducts (nicotinic acid in this case).[11] Purification is crucial to remove these impurities.
-
Recrystallization: This is often the most effective method for purifying solid boronic acids.[4]
-
Acid-Base Extraction: The acidic nature of the boronic acid and the carboxylic acid functional groups allows for purification by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[12]
-
Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and potential for decomposition. Reverse-phase chromatography can be a more suitable alternative.
Workflow Diagrams
Caption: Synthesis and validation workflow for this compound.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
A Comparative Guide to MIDA Boronates and 5-Carboxypyridine-3-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The choice of the boron reagent is pivotal to the success of these reactions, influencing stability, reactivity, and overall yield. This guide provides an objective comparison between N-methyliminodiacetic acid (MIDA) boronates and a representative functionalized heteroaromatic boronic acid, 5-Carboxypyridine-3-boronic acid, to aid in the selection of the most suitable reagent for specific synthetic needs.
Executive Summary
MIDA boronates have emerged as exceptionally stable, crystalline, and easy-to-handle surrogates for boronic acids.[1][2] Their key advantage lies in the slow, controlled release of the active boronic acid under specific reaction conditions, which minimizes decomposition and side reactions, particularly with notoriously unstable heteroaromatic boronic acids.[2][3] This leads to more reproducible and often higher yields.
This compound, as a heteroaromatic boronic acid, presents challenges common to this class of compounds, including potential instability and susceptibility to protodeboronation.[4][5] The presence of the Lewis basic pyridine nitrogen can also lead to catalyst inhibition.[4] However, for certain applications, the direct use of such functionalized boronic acids can be more atom-economical and avoid the need for a deprotection step.
This guide presents a data-driven comparison of these two classes of reagents, highlighting their respective strengths and weaknesses in the context of Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of MIDA boronates and this compound. The yield data is illustrative and sourced from various publications; it should be noted that direct head-to-head comparative studies under identical conditions are limited.
| Feature | MIDA Boronates | This compound | References |
| Stability | High; generally bench-stable, crystalline solids, resistant to air and moisture. | Moderate to low; susceptible to protodeboronation and decomposition, especially on storage. | [1][2][4] |
| Handling | Easy; compatible with standard purification techniques like silica gel chromatography. | Challenging; purification can be difficult due to instability. | [1] |
| Reactivity Control | Excellent; slow release of the boronic acid in situ allows for controlled cross-coupling. | Limited; the free boronic acid is present from the start of the reaction. | [2][3] |
| Typical Yields | Generally high and reproducible, even with challenging substrates. A study showed an 89% yield for a MIDA boronate compared to 73% for the corresponding free boronic acid under similar conditions. | Variable; can be high under optimized conditions but often lower and less reproducible than MIDA boronates, especially with electron-deficient partners. Yields for couplings with 3-pyridyl triflates have been reported in the range of good to excellent. | [6][7] |
| Substrate Scope | Broad; particularly advantageous for unstable boronic acids like 2-heteroaromatic, vinyl, and cyclopropyl derivatives. | Generally effective with a range of coupling partners, but can be limited by the stability of the boronic acid itself. | [1][7] |
| Atom Economy | Lower, due to the protecting group that is released during the reaction. | Higher, as the molecule is used directly without a protecting group. | |
| Catalyst Compatibility | Compatible with a wide range of palladium catalysts and ligands. | May require specific catalyst systems to overcome catalyst inhibition by the pyridine nitrogen. | [1][4] |
Experimental Protocols
The following are representative, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is adapted from literature procedures for the slow-release cross-coupling of MIDA boronates.[6]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
MIDA boronate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Base (e.g., Triethylamine (Et₃N), 3.0 equiv)
-
Solvent (e.g., Water, to a concentration of 0.5 M)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide, MIDA boronate, palladium catalyst, and base.
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Seal the vessel and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with water.
-
Isolate the product by filtration or extraction with an organic solvent.
-
Purify the product by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling with this compound
This protocol is a general procedure for the coupling of a heteroaryl boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reaction pathways.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for reagent selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Stability and Efficiency of Potassium Trifluoroborate Salt of 5-Carboxypyridine-3-boronic Acid: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides a comprehensive comparison of the potassium trifluoroborate salt of 5-carboxypyridine-3-boronic acid with its parent boronic acid and other common alternatives, highlighting its advantages in stability, handling, and reaction performance.
The potassium trifluoroborate salt of this compound has emerged as a superior alternative to the often-problematic this compound. The inherent instability of many heteroarylboronic acids, including the pyridine-based structures crucial in drug discovery, can lead to decomposition and inconsistent results.[1][2] The trifluoroborate salt form mitigates these issues, offering a robust and reliable reagent for synthetic chemists.[3]
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts which are often prone to dehydration, oxidation, and protodeboronation.[4][5][6] This enhanced stability simplifies storage and handling, eliminating the need for strictly inert conditions, and translates to more reproducible and higher-yielding cross-coupling reactions.[2][7]
Alternatives such as boronic esters (e.g., pinacol esters) and N-methyliminodiacetic acid (MIDA) boronates also offer improved stability over free boronic acids.[1][8][9] MIDA boronates, in particular, are noted for their exceptional benchtop stability and their capacity for slow, controlled release of the active boronic acid under reaction conditions, which can be advantageous in certain contexts.[10][11][12]
Comparative Performance Data
While direct, side-by-side comparative data for the this compound derivatives under identical conditions is not extensively published, the general trend overwhelmingly favors the use of potassium trifluoroborate salts and other stabilized forms over the free boronic acid for heteroaryl systems.[2] The following tables summarize representative data for the synthesis of trifluoroborate salts and comparative yields in Suzuki-Miyaura cross-coupling reactions for analogous heteroaryl compounds.
Table 1: Synthesis Yield of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 93 |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 85 |
| Pyridine-4-ylboronic acid | Potassium pyridine-4-yltrifluoroborate | 88 |
Data is representative for the synthesis of heteroaryltrifluoroborates and indicates a high efficiency of conversion.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid (if available) |
| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 95 | Often low/inconsistent |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 92 | Not reported under same conditions |
| Potassium pyridin-3-yltrifluoroborate | 4-Bromoacetophenone | 1-(4-(Pyridin-3-yl)phenyl)ethan-1-one | 88 | Not reported under same conditions |
| Potassium indol-5-yltrifluoroborate | 4-Chlorotoluene | 5-(p-Tolyl)indole | 90 | Not reported under same conditions |
Note: Researchers often utilize trifluoroborates for substrates where boronic acids are known to perform poorly, making direct comparative yield data under identical conditions scarce.[2]
Key Advantages of Potassium Trifluoroborate Salts
The superior performance of the potassium trifluoroborate salt of this compound stems from its structure. The tetracoordinate boron center in the trifluoroborate anion is significantly more stable than the tricoordinate, electron-deficient boron in the corresponding boronic acid.
Caption: Logical relationship diagram illustrating the structural advantages of potassium trifluoroborate salts over boronic acids.
Experimental Protocols
Synthesis of Potassium (5-carboxypyridin-3-yl)trifluoroborate
This protocol describes a general procedure for the conversion of a heteroarylboronic acid to its corresponding potassium trifluoroborate salt.[3]
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol (approximately 2 M).
-
To the stirred solution, add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir to precipitate the potassium trifluoroborate salt.
-
Collect the solid by filtration, wash with acetone, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of potassium (5-carboxypyridin-3-yl)trifluoroborate with an aryl halide.[13]
Materials:
-
Potassium (5-carboxypyridin-3-yl)trifluoroborate (1.05 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a Schlenk tube, add the potassium (5-carboxypyridin-3-yl)trifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A simplified experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
A Comparative Guide to the Reactivity of Pyridine and Pyrimidine Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly within pharmaceutical and materials science. Among the vast array of building blocks, heteroaryl boronic acids are indispensable for introducing nitrogen-containing aromatic moieties. This guide provides an objective, data-driven comparison of the reactivity of two common classes of these reagents: pyridine boronic acids and pyrimidine boronic acids.
Executive Summary
Both pyridine and pyrimidine boronic acids are classified as π-deficient heterocycles, which presents inherent challenges in Suzuki-Miyaura couplings. The electron-withdrawing nature of the nitrogen atoms in the aromatic rings slows the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the Lewis basicity of these nitrogen atoms can lead to coordination with the palladium catalyst, resulting in its deactivation.[1]
A significant challenge, particularly for 2-substituted pyridine and pyrimidine boronic acids, is their susceptibility to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product.[1][2][3] Despite these difficulties, the strategic importance of these motifs has driven the development of specialized conditions and reagents to facilitate their use in cross-coupling reactions.
Generally, the reactivity of pyrimidine boronic acids is highly dependent on the position of the boronic acid group, with the 5-position being the most reactive, followed by the 4-position, and the 2-position being the most challenging.[2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2][4]
Factors Influencing Reactivity
Several factors dictate the success of Suzuki-Miyaura couplings involving pyridine and pyrimidine boronic acids:
-
Position of the Boronic Acid: As noted, the isomeric position of the boronic acid has a profound impact on reactivity. For pyrimidines, the 5-position is electronically favorable for transmetalation.[2] The 2- and 4-positions are more electron-deficient, and the proximity of the nitrogen atoms in the 2-position can lead to catalyst inhibition.[2]
-
Stability of the Boron Reagent: To counteract protodeboronation, more stable derivatives of boronic acids are often employed. These include boronate esters (e.g., pinacol and MIDA esters) and trifluoroborate salts, which generally exhibit greater stability and are easier to handle.[2][5]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as RuPhos and XPhos, have proven effective in promoting the desired coupling by stabilizing the catalyst and facilitating key steps in the catalytic cycle.[4]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. Microwave-assisted heating is often used to accelerate these challenging couplings.[6]
Quantitative Performance Comparison
The following tables summarize representative data from the literature for Suzuki-Miyaura couplings of pyridine and pyrimidine boronic acids. It is important to note that direct comparisons are challenging due to the wide variety of substrates, catalysts, and conditions reported. However, these tables provide valuable insights into successful strategies for each class of reagent.
Table 1: Suzuki-Miyaura Coupling of Pyridine Boronic Acids
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | 1 (3) | KF | Dioxane | 110 | 12 | 74 |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ (1.5) | PPh₃ (6) | Na₂CO₃ | Dioxane/H₂O | 95 | 2.5 | 90-95 |
| 4-Pyridylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2-Fluoropyridine-3-boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 12 | 68 |
| 2-Chloro-5-pyridylboronic acid | 3-Amino-2-bromopyridine | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | Dioxane | Reflux | 8 | 85 |
Table 2: Suzuki-Miyaura Coupling of Pyrimidine Boronic Acids
| Pyrimidine Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrimidine-5-boronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2,4-Dimethoxypyrimidine-5-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 4-Pyrimidinylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 |
| 2-Pyrimidinylboronic acid pinacol ester | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 65 |
| 5-Pyrimidinyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 65 | 12 | 45 |
Experimental Protocols
The following are general starting protocols for Suzuki-Miyaura coupling reactions. Optimization of specific parameters is often necessary for a given substrate pair.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the pyridine or pyrimidine boronic acid or derivative (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required, 1-10 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen). Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a microwave reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), the pyridine or pyrimidine boronic acid or derivative (1.0-1.5 equiv.), the palladium catalyst (0.5-5 mol%), the ligand (if required), and the base (2.0-3.0 equiv.).[7]
-
Solvent Addition: Add the degassed solvent. Seal the vessel.[7]
-
Reaction: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[7]
-
Workup and Purification: Follow the workup and purification steps outlined in the general protocol.[7]
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of pyridine and pyrimidine boronic acids.
Conclusion
The Suzuki-Miyaura coupling of pyridine and pyrimidine boronic acids, while challenging, is a critical transformation in modern synthetic chemistry. An understanding of the inherent reactivity patterns, particularly the influence of the nitrogen atom's position, is key to developing successful reaction protocols. For pyrimidines, the 5-isomers are generally the most reliable coupling partners, while the 2-isomers of both heterocycles require specialized conditions, such as the use of more stable boronate esters and highly active catalyst systems, to achieve good yields. This guide provides a framework for researchers to navigate these challenges and effectively incorporate these important structural motifs into their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of 5-Aryl-3-Pyridinecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to novel 5-aryl-3-pyridinecarboxylic acid derivatives, a class of compounds of significant interest in medicinal chemistry. While direct literature on the extensive synthesis and characterization of novel compounds starting from 5-carboxypyridine-3-boronic acid is limited, this guide outlines the prevalent Suzuki-Miyaura cross-coupling strategy, offering a robust and versatile pathway to these valuable molecules. We present a detailed examination of the synthesis of 5-arylnicotinic acid derivatives, which are structurally analogous to the target compounds, and provide the necessary experimental framework for their preparation and characterization.
Introduction to 5-Aryl-3-Pyridinecarboxylic Acids
The pyridinecarboxylic acid scaffold is a cornerstone in the development of new therapeutic agents. The introduction of an aryl moiety at the 5-position of the pyridine ring can significantly modulate the biological activity of the parent molecule, leading to new drug candidates with improved potency and selectivity. The Suzuki-Miyaura coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable strategy for the synthesis of these derivatives under mild conditions with a broad tolerance for various functional groups.[1]
Synthetic Strategies: A Comparative Overview
The synthesis of 5-aryl-3-pyridinecarboxylic acids can be approached from two primary perspectives in the context of the Suzuki-Miyaura coupling:
-
Route A: Coupling of an arylboronic acid with a halogenated pyridinecarboxylic acid (e.g., 5-bromonicotinic acid).
-
Route B: Coupling of this compound with an aryl halide.
While both routes are theoretically sound, the literature more extensively documents Route A. This guide will focus on the well-established protocols for this approach, which can be readily adapted for the synthesis of a diverse library of 5-aryl-3-pyridinecarboxylic acid derivatives.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Arylboronic Acids[1]
This protocol provides a general procedure for the synthesis of 5-arylnicotinic acids, which are structural isomers of the target compounds and for which more extensive data is available.
Materials:
-
5-Bromonicotinic acid
-
Arylboronic acid (e.g., Phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄], Sodium carbonate [Na₂CO₃])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF], Toluene/Ethanol mixture)
Procedure:
-
In a reaction vessel, combine 5-bromonicotinic acid (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent to the reaction mixture.
-
Add the palladium catalyst (typically 2-5 mol%) to the mixture.
-
Heat the reaction mixture to a temperature of 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 5-arylnicotinic acid.
Data Presentation: A Comparative Analysis
The following table summarizes the characterization data for representative 5-arylnicotinic acid derivatives synthesized via the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids. This data serves as a benchmark for the characterization of newly synthesized analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Arylboronic Acid Used | Yield (%) | Reference |
| 5-Phenylnicotinic acid | C₁₂H₉NO₂ | 199.21 | Phenylboronic acid | 85 | [1] |
| 5-(4-Fluorophenyl)nicotinic acid | C₁₂H₈FNO₂ | 217.19 | 4-Fluorophenylboronic acid | Not specified | [1] |
| 5-(3-Fluoro-4-methylphenyl)nicotinic acid | C₁₃H₁₀FNO₂ | 231.22 | 3-Fluoro-4-methylphenylboronic acid | 78 | [1] |
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 5-arylnicotinic acid derivatives via Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of novel compounds derived from this compound holds significant promise for the discovery of new bioactive molecules. While direct and extensive studies on this specific starting material are emerging, the well-established Suzuki-Miyaura coupling of analogous structures, such as 5-bromonicotinic acid, provides a robust and adaptable framework for the synthesis and characterization of the target 5-aryl-3-pyridinecarboxylic acids. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute the synthesis of novel derivatives for further investigation in drug discovery and development programs.
References
Navigating the Research Landscape: The Scarcity of SAR Studies on 5-Carboxypyridine-3-boronic Acid Derivatives
Despite a comprehensive search of the scientific literature, detailed structure-activity relationship (SAR) studies specifically focused on 5-carboxypyridine-3-boronic acid derivatives remain elusive. While the broader fields of boronic acid chemistry and pyridine-containing pharmaceuticals are rich with research, the direct exploration of this particular scaffold's SAR for therapeutic applications appears to be an under-investigated area. This report addresses the current knowledge gap and outlines a potential path forward for researchers interested in this promising class of compounds.
The Potential of the this compound Scaffold
The this compound scaffold is an intriguing starting point for medicinal chemistry campaigns. It combines the established pharmacophoric features of both pyridine and boronic acid moieties.
-
Pyridine Ring: A common motif in numerous approved drugs, the pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions.
-
Boronic Acid Group: This functional group is a versatile warhead for enzyme inhibitors, capable of forming reversible covalent bonds with active site serine, threonine, or lysine residues. Several FDA-approved drugs, such as bortezomib and vaborbactam, feature a boronic acid moiety, highlighting its therapeutic potential. The boronic acid can also participate in hydrogen bonding interactions.
-
Carboxylic Acid Group: The carboxylic acid at the 5-position provides an additional point for interaction with biological targets, often forming salt bridges or strong hydrogen bonds. It also offers a convenient handle for synthetic modification to modulate physicochemical properties like solubility and to explore different binding pockets of a target protein.
A Hypothetical SAR Study: A Roadmap for Future Research
Given the lack of existing data, a hypothetical SAR study could provide a framework for future investigations into this compound derivatives. Such a study would be crucial to unlock the therapeutic potential of this scaffold.
Experimental Workflow for a Hypothetical SAR Study
The following diagram outlines a logical workflow for a typical SAR study, which could be applied to this compound derivatives.
Data Presentation: A Template for Future Findings
Should such a study be undertaken, the resulting data could be presented in a clear, tabular format for easy comparison. Below is a template table that researchers could use to report their findings.
| Compound ID | R1-Substitution (at Carboxylic Acid) | R2-Substitution (on Pyridine Ring) | Target Enzyme IC50 (µM) | Cellular Activity (EC50, µM) |
| Parent | -COOH | -H | >100 | >100 |
| 1a | -CONH-Phenyl | -H | 50.2 | 75.1 |
| 1b | -CONH-(4-Cl-Phenyl) | -H | 25.8 | 40.3 |
| 2a | -COOH | 6-Methyl | 80.5 | >100 |
| 2b | -COOH | 6-Phenyl | 45.1 | 60.9 |
Experimental Protocols: A Foundation for Reproducibility
Detailed experimental protocols are essential for the validation and replication of scientific findings. Future publications on the SAR of this compound derivatives should include comprehensive descriptions of their synthetic procedures and biological assays.
Example Synthetic Protocol: Amide Analogue Synthesis
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Example Biological Assay Protocol: Generic Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of the compounds would be determined using a fluorescence-based kinase assay, measuring the phosphorylation of a substrate peptide.
-
Reagents: Kinase enzyme, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion and Future Directions
While the current body of scientific literature lacks specific SAR studies on this compound derivatives, the scaffold itself holds considerable promise for the development of novel enzyme inhibitors. The convergence of the well-established therapeutic relevance of both pyridine and boronic acid moieties suggests that this is a fertile ground for future drug discovery efforts.
Researchers are encouraged to undertake systematic SAR studies on this scaffold. The generation of a library of derivatives with modifications at the carboxylic acid and pyridine ring, followed by screening against relevant biological targets, will be instrumental in elucidating the key structural features required for potent and selective activity. The publication of such studies, complete with quantitative data and detailed experimental protocols, will be a valuable contribution to the medicinal chemistry community and could pave the way for the development of new therapeutic agents.
Safety Operating Guide
Proper Disposal of 5-Carboxypyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-Carboxypyridine-3-boronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Essential PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]
Hazard Summary
The following table summarizes the known hazards of this compound and related compounds. This information is critical for assessing risk and determining the appropriate disposal route.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
| (Single Exposure) |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it should not be released into the environment.[1] Do not empty it into drains.[1] The recommended procedure is to dispose of the chemical through an approved waste disposal plant.[1][2]
1. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be sealable, airtight, and compatible with the chemical.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1][3]
2. Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[3]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date accumulation started.
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[3]
4. Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for the disposal of chemical waste.[1] Chemical waste generators are responsible for correctly classifying their waste.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
